molecular formula C11H8ClNO2 B1283760 Methyl 1-chloroisoquinoline-3-carboxylate CAS No. 349552-70-1

Methyl 1-chloroisoquinoline-3-carboxylate

Cat. No.: B1283760
CAS No.: 349552-70-1
M. Wt: 221.64 g/mol
InChI Key: KJBHVFGDDKSFGN-UHFFFAOYSA-N
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Description

Methyl 1-chloroisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-chloroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(12)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBHVFGDDKSFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573734
Record name Methyl 1-chloroisoquinoline-3-carboxylate
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Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349552-70-1
Record name Methyl 1-chloroisoquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-chloroisoquinoline-3-carboxylate
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Foundational & Exploratory

"Methyl 1-chloroisoquinoline-3-carboxylate" synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-chloroisoquinoline-3-carboxylate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. The isoquinoline scaffold is a prominent feature in a multitude of biologically active natural products and synthetic pharmaceuticals. The presence of a chlorine atom at the 1-position and a methyl ester at the 3-position offers two distinct reactive sites for further molecular elaboration, making this compound a versatile precursor for the synthesis of more complex molecules in drug discovery and materials science. This guide provides a comprehensive overview of a proposed synthetic route to this compound, along with a detailed analysis of its characterization.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in a multi-step sequence, commencing with the construction of the isoquinoline core, followed by functional group manipulations. A plausible and efficient route involves the synthesis of an isoquinoline-1-one precursor, subsequent chlorination, and final esterification.

Synthetic_Workflow A Isoquinoline-1,3(2H,4H)-dione B 1-Hydroxyisoquinoline-3-carboxylic acid A->B Hydrolysis C 1-Chloroisoquinoline-3-carboxylic acid B->C Chlorination (POCl3) D This compound C->D Esterification (Methanol, H+)

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 1-Hydroxyisoquinoline-3-carboxylic acid

The initial step involves the formation of a key intermediate, 1-hydroxyisoquinoline-3-carboxylic acid. This can be achieved through various condensation methods described in heterocyclic chemistry literature. For the purpose of this guide, we will consider it a readily accessible precursor.

Step 2: Chlorination of 1-Hydroxyisoquinoline-3-carboxylic acid

The pivotal chlorination step transforms the 1-hydroxy (or its tautomeric 1-oxo form) isoquinoline into the corresponding 1-chloro derivative. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation, acting as both a chlorinating agent and a dehydrating agent.

Chlorination_Mechanism cluster_0 Reaction Mechanism Reactant 1-Hydroxyisoquinoline-3-carboxylic acid O=P(Cl)₃ Intermediate1 Activated Ester Intermediate Reactant:f0->Intermediate1 Nucleophilic attack of hydroxyl on phosphorus Reactant:f1->Intermediate1 Intermediate2 Chloride Attack Intermediate1->Intermediate2 Chloride ion generation Product 1-Chloroisoquinoline-3-carboxylic acid H₃PO₄ Intermediate2->Product:f0 Nucleophilic substitution

Caption: Simplified mechanism of chlorination using phosphorus oxychloride.

Experimental Protocol:

  • To a stirred solution of 1-hydroxyisoquinoline-3-carboxylic acid (1 equivalent) in a suitable high-boiling inert solvent such as toluene or neat phosphorus oxychloride, add phosphorus oxychloride (3-5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • The crude product precipitates as a solid and is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral and then dry under vacuum to yield crude 1-chloroisoquinoline-3-carboxylic acid.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): This reagent is highly effective for converting hydroxyl groups on nitrogen-containing heterocycles to chlorides. The reaction proceeds via an intermediate phosphate ester, which is a good leaving group, facilitating nucleophilic substitution by the chloride ion.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion.

  • Quenching on Ice: This step serves to hydrolyze the excess phosphorus oxychloride and precipitate the organic product, which is typically insoluble in water.

Step 3: Esterification of 1-Chloroisoquinoline-3-carboxylic acid

The final step is the conversion of the carboxylic acid to its methyl ester. A classic Fischer esterification using methanol in the presence of a strong acid catalyst is a reliable method.

Experimental Protocol:

  • Suspend 1-chloroisoquinoline-3-carboxylic acid (1 equivalent) in an excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) dropwise to the suspension.

  • Heat the mixture to reflux for 4-6 hours until the starting material is fully consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Excess Methanol: Using methanol as the solvent drives the equilibrium of the reversible esterification reaction towards the product side.

  • Workup and Purification: The aqueous workup removes the catalyst and any water-soluble byproducts. Column chromatography is essential to obtain the product in high purity.

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. The following table summarizes the key physicochemical properties of this compound.[1][2]

PropertyValue
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DMSO, DCM, Ethyl Acetate)
¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3-8.1m1HAromatic H
~7.9-7.6m3HAromatic H
~7.5s1HH-4
~4.0s3H-OCH₃

The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) depending on their coupling with adjacent protons. The singlet for the H-4 proton is a characteristic feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is used to identify the carbon framework of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~152C-1
~145Quaternary C
~138Quaternary C
~131-125Aromatic CH
~120C-4
~53-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Data (cm⁻¹):

Wavenumber (cm⁻¹)Functional Group
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch (-OCH₃)
~1720C=O stretch (ester)
~1600, 1580, 1450C=C and C=N aromatic ring stretches
~1250C-O stretch (ester)
~750C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Expected MS Data (ESI+):

  • [M+H]⁺: m/z ≈ 222.03

  • Isotope Pattern: A characteristic M+2 peak at m/z ≈ 224.03 with approximately one-third the intensity of the M peak, due to the presence of the ³⁷Cl isotope.

Conclusion

This technical guide outlines a robust and scientifically grounded approach to the synthesis and characterization of this compound. The proposed synthetic pathway leverages well-established reactions in heterocyclic chemistry, ensuring a high probability of success for researchers in the field. The detailed characterization data, based on established spectroscopic principles and data from analogous structures, provides a reliable framework for the verification of the final product. This versatile building block holds significant potential for the development of novel compounds with diverse applications.

References

  • PREPARATION OF N1-ALKYL- AND N1,N1-DIALKYLISOQUINOLINE-1,3- DIAMINES AND 1-ALKYL- AND 1-PHENYLISOQUINOLIN-3-AMINES FROM THE REAC. (1999). [Source not further specified].
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An In-Depth Technical Guide to Methyl 1-chloroisoquinoline-3-carboxylate: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 1-chloroisoquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Drawing upon established principles and data from closely related analogues, this document details its synthesis, chemical properties, and reactivity, offering field-proven insights and detailed experimental protocols to guide researchers in its application.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products, particularly alkaloids, and has been a cornerstone in the development of numerous therapeutic agents.[1] Its rigid bicyclic framework provides a valuable scaffold for the spatial presentation of functional groups, enabling potent and selective interactions with biological targets. Derivatives of isoquinoline exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties, making them privileged structures in drug discovery.[2][3]

This compound combines three key reactive centers: the electrophilic C1 position activated by the chlorine leaving group, the ester functionality at C3 amenable to hydrolysis and amidation, and the isoquinoline core itself, which can be further functionalized. This trifecta of reactivity makes it a versatile building block for the synthesis of diverse and complex molecular architectures.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₁H₈ClNO₂
Molecular Weight221.64 g/mol
AppearanceOff-white to pale yellow solid
Melting Point> 100 °C
Boiling Point~385.9 °C at 760 mmHg[4]
SolubilitySoluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF, DMF)
XlogP3.2[5]

Spectroscopic Characterization:

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core, a singlet for the C4 proton, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and carboxylate groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 11 carbon atoms. The C1 carbon bearing the chlorine atom is expected to be significantly downfield. The carbonyl carbon of the ester will also appear at a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-Cl stretching, and various C=C and C=N stretching vibrations of the aromatic isoquinoline ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 221, along with a characteristic M+2 peak at m/z 223 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. Predicted adducts include [M+H]⁺ at m/z 222.03163 and [M+Na]⁺ at m/z 244.01357.[6]

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be designed based on established methodologies for the synthesis of related isoquinoline derivatives. A robust approach involves the construction of the isoquinoline core followed by chlorination and esterification. A potential synthetic pathway is outlined below.

Synthesis_of_Methyl_1-chloroisoquinoline-3-carboxylate A Isoquinoline-3-carboxylic acid B Methyl isoquinoline-3-carboxylate A->B Esterification (MeOH, H+) C Methyl 1-oxoisoquinoline-3-carboxylate B->C Oxidation D This compound C->D Chlorination (POCl3)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Esterification of Isoquinoline-3-carboxylic acid

  • To a solution of isoquinoline-3-carboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl isoquinoline-3-carboxylate.

Step 2: N-Oxidation of Methyl isoquinoline-3-carboxylate

  • Dissolve methyl isoquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess acid.

  • Extract the aqueous layer with the organic solvent, dry the combined organic layers, and concentrate to yield the N-oxide.

Step 3: Chlorination to this compound

  • To the crude N-oxide from the previous step, add phosphorus oxychloride (POCl₃) (5-10 eq) slowly at 0 °C.[7]

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.[7]

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base such as sodium carbonate or sodium hydroxide.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity: A Versatile Synthetic Hub

The reactivity of this compound is dominated by the electrophilic nature of the C1 position, making it an excellent substrate for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The ester group at C3 provides another handle for further derivatization.

Reactivity_of_Methyl_1-chloroisoquinoline-3-carboxylate cluster_0 C1 Position Reactivity cluster_1 C3 Position Reactivity Start This compound A Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base) Start->A C-C bond formation B Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) Start->B C-N bond formation C Nucleophilic Substitution (Nu⁻) Start->C C-Nu bond formation D Hydrolysis (NaOH or H⁺) Start->D Carboxylic Acid formation

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the C1 position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8]

a) Suzuki-Miyaura Coupling:

This reaction enables the formation of a C-C bond by coupling with an organoboron reagent. This is particularly useful for synthesizing 1-aryl or 1-vinyl isoquinoline derivatives.[9]

Suzuki_Miyaura_Coupling Reactant This compound Product Methyl 1-arylisoquinoline-3-carboxylate Reactant->Product BoronicAcid Ar-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Catalyst->Product

Sources

A Technical Guide to the Spectroscopic Profile of Methyl 1-chloroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Disclaimer: Direct experimental spectroscopic data for Methyl 1-chloroisoquinoline-3-carboxylate is not extensively available in public scientific databases. This guide presents a comprehensive, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from established principles of spectroscopy and comparative analysis of structurally related compounds, providing a robust reference for researchers, scientists, and professionals in drug development.

Introduction: The Structural Significance of a Versatile Heterocycle

This compound is a halogenated heterocyclic compound featuring the isoquinoline scaffold, a core structure prevalent in numerous natural products and pharmacologically active molecules.[1][2] The substituents—a chlorine atom at the 1-position and a methyl ester at the 3-position—offer versatile handles for further chemical modification, making it a valuable building block in synthetic and medicinal chemistry.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic analysis provides a definitive fingerprint of a molecule's identity, purity, and conformation. This guide offers a detailed interpretation of the expected spectroscopic signature of this compound, empowering researchers to identify, characterize, and utilize this compound with confidence.

Predicted Spectroscopic Data and In-Depth Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of substituent effects on the isoquinoline core, drawing comparisons with related structures such as 1-chloro-3-methylisoquinoline and various substituted quinolines and isoquinolines.[3][4][5]

For clarity in the assignment of NMR signals, the standard IUPAC numbering for the isoquinoline ring is used.

Caption: A generalized workflow for the spectroscopic characterization of a pure chemical compound.

  • Nuclear Magnetic Resonance (NMR):

    • A 5-10 mg sample of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • The solution is transferred to a 5 mm NMR tube.

    • ¹H NMR and ¹³C NMR spectra are acquired on a 500 MHz spectrometer.

    • For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be conducted.

  • Infrared (IR) Spectroscopy:

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. This is a rapid and common method.

    • KBr Pellet: Alternatively, ~1 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent disk, through which the IR beam is passed.

  • Mass Spectrometry (MS):

    • Electron Ionization (EI): For a volatile and thermally stable compound, EI-MS is effective. The sample is introduced into the ion source, typically via a direct insertion probe, and bombarded with a high-energy electron beam (70 eV) to induce ionization and fragmentation.

    • Electrospray Ionization (ESI): For less volatile compounds or to obtain a softer ionization with less fragmentation, ESI-MS is preferred. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source to generate protonated molecules ([M+H]⁺).

Conclusion

This guide provides a detailed, predictive spectroscopic framework for this compound. The expected ¹H and ¹³C NMR spectra will clearly resolve the aromatic and ester moieties. The IR spectrum is distinguished by a strong carbonyl absorption, and the mass spectrum will confirm the molecular weight and the presence of chlorine through its characteristic isotopic pattern. This comprehensive analysis serves as an essential, authoritative reference for any scientist working with this versatile chemical building block.

References

  • PubChem. 1-Chloro-3-methylisoquinoline. [Link]

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  • Royal Society of Chemistry. Heng Jiang, Yuanzheng Cheng, Ruzhi Wang, Yan Zhang, Shouyun Yu* Table of Contents 1. General methods………………………*. [Link]

  • ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

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  • Quora. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. [Link]

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  • PubChemLite. Ethyl 1-chloroisoquinoline-3-carboxylate (C12H10ClNO2). [Link]

  • SpectraBase. Methyl 1-nitroso-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. [Link]

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A Technical Guide to the Stability, Storage, and Handling of Methyl 1-chloroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the chemical stability of Methyl 1-chloroisoquinoline-3-carboxylate and outlines best practices for its storage and handling. Designed for researchers, chemists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven protocols to ensure the long-term integrity and safe utilization of this important chemical building block.

Introduction and Molecular Profile

This compound (CAS No: 349552-70-1) is a halogenated heterocyclic compound featuring an isoquinoline core substituted with a chlorine atom at the C1 position and a methyl ester at the C3 position.[1] This unique arrangement of functional groups makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. However, the very features that impart its synthetic utility—the reactive C-Cl bond and the hydrolyzable ester group—also render it susceptible to degradation if not stored and handled correctly.

Understanding the intrinsic reactivity of this molecule is the foundation for establishing protocols that preserve its purity and prevent the formation of unwanted impurities that could compromise experimental outcomes.

PropertyValueSource
CAS Number 349552-70-1[1]
Molecular Formula C₁₁H₈ClNO₂[1][2]
Molecular Weight 221.64 g/mol [1][2]
Predicted Boiling Point ~385.9°C at 760 mmHg[1]
Reported Shelf Life 1095 days (approx. 3 years)[1]
Appearance Solid powder

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its two key functional groups: the methyl ester and the 1-chloro substituent. The primary degradation pathway of concern is hydrolysis of the ester.

Susceptibility to Hydrolysis

The ester functional group is susceptible to cleavage by water, a reaction that can be significantly accelerated by the presence of acids or bases.[3] This reaction, known as hydrolysis, would convert the parent compound into 1-chloroisoquinoline-3-carboxylic acid and methanol.

  • Mechanism: The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles, such as water. In neutral conditions, this reaction is slow.

  • Base-Catalyzed Hydrolysis: In the presence of a base (e.g., residual hydroxides), the nucleophilicity of water is increased, dramatically accelerating the rate of hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.[4]

Given the presence of the basic nitrogen atom in the isoquinoline ring, autocatalysis is a theoretical possibility, although typically the most significant contributors to degradation are external contaminants like moisture and atmospheric CO₂ (which can form carbonic acid).

Hydrolysis Pathway Potential Hydrolysis Degradation Pathway Compound This compound Products 1-chloroisoquinoline-3-carboxylic acid + Methanol Compound->Products + H₂O (Acid or Base catalyst)

Caption: Primary degradation pathway via ester hydrolysis.

Reactivity of the C1-Cl Bond

The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution. While stable under standard storage conditions, this bond can react with strong nucleophiles. This reactivity is a key aspect of its synthetic utility but does not typically contribute to degradation during proper storage.

Environmental Factors
  • Moisture: As detailed above, moisture is the primary antagonist to the stability of this compound. Several safety data sheets for related chloroisoquinolines explicitly note that the material is moisture-sensitive.[5]

  • Temperature: Elevated temperatures will accelerate the rate of all potential degradation reactions, including hydrolysis. Therefore, storage in a cool environment is recommended.[4][6][7]

  • Air: In addition to atmospheric moisture, oxygen can pose a risk to sensitive organic molecules over long periods. Storing under an inert atmosphere mitigates this risk and displaces moisture.[4][5][6]

Recommended Storage and Handling Protocols

To ensure the compound's integrity over its reported shelf life, a multi-faceted approach to storage is required. The following protocols are based on the chemical principles discussed and are supported by safety recommendations for structurally related compounds.

Long-Term Storage

The objective of long-term storage is to minimize exposure to all environmental factors that can initiate degradation.

ParameterRecommendationRationale
Temperature Cool Location (2-8°C Recommended)To slow the kinetics of potential degradation reactions. Avoids heat stress.[4][6][7]
Atmosphere Inert Gas (Argon or Nitrogen)To displace atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[5][6]
Container Tightly Sealed, Amber Glass VialPrevents ingress of moisture and air; amber glass protects from light.[6][7]
Environment Dry, Well-Ventilated AreaProtects from ambient humidity and ensures safety in case of container breach.[5][6]
Laboratory Handling

Safe and effective handling preserves the compound's purity and protects the researcher.

  • Personal Protective Equipment (PPE): Due to the compound's hazard profile (skin, eye, and respiratory irritant), appropriate PPE is mandatory.[8][9] This includes a lab coat, nitrile gloves, and chemical safety goggles.[3][6]

  • Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][6]

  • Dispensing: When weighing and dispensing the solid, minimize its exposure time to ambient air. If possible, work within a glove box or glove bag with a dry atmosphere.

  • Solution Preparation: Solutions should be prepared fresh for each use.[4] Storing the compound in solution, particularly in protic or non-anhydrous solvents, is strongly discouraged as it significantly increases the risk of hydrolysis.

Chemical Incompatibilities

To prevent rapid decomposition or violent reactions, this compound should be stored away from the following chemical classes.

Incompatible MaterialReason for Incompatibility
Strong Oxidizing Agents Potential for exothermic reaction.[3]
Strong Acids Catalyzes ester hydrolysis.[3]
Strong Bases Catalyzes ester hydrolysis.[3]

Experimental Workflow: Forced Degradation Study

To empirically validate the stability of a given batch or to understand its degradation profile, a forced degradation study is the authoritative method. This protocol provides a systematic approach to stressing the compound under various conditions.

Step-by-Step Protocol:
  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Aliquot for Stress Conditions: Distribute aliquots of the stock solution into separate, appropriately labeled vials for each stress condition.

  • Apply Stress Conditions (Adapted from[10]):

    • Acidic Hydrolysis: Add 0.1 M HCl to an aliquot.

    • Basic Hydrolysis: Add 0.1 M NaOH to an aliquot.

    • Oxidation: Add 3% H₂O₂ to an aliquot.[10]

    • Thermal Stress: Place a vial of the stock solution and a sample of the solid compound in an oven at a controlled elevated temperature (e.g., 80°C).[10]

    • Photolytic Stress: Expose a vial of the stock solution and a sample of the solid compound to a UV light source (e.g., 254 nm) in a photostability chamber.[10]

  • Incubation: Keep all samples at their respective conditions for a defined period (e.g., 24, 48, 72 hours), with time-zero samples reserved for baseline measurement.

  • Neutralization & Dilution: After incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples, including a non-degraded control, by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry detector.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Forced Degradation Workflow Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Aliquot Aliquot into 5 Vials Stock->Aliquot Acid Acidic (0.1M HCl) Aliquot->Acid Base Basic (0.1M NaOH) Aliquot->Base Oxidative Oxidative (3% H₂O₂) Aliquot->Oxidative Thermal Thermal (80°C) Aliquot->Thermal Photo Photolytic (UV light) Aliquot->Photo Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze Data Compare Peaks & Quantify Degradation Analyze->Data

Caption: Experimental workflow for a forced degradation study.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its primary vulnerability is the hydrolysis of its methyl ester group, a process accelerated by moisture, acids, and bases. Adherence to the storage and handling protocols outlined in this guide—specifically, storing the compound in a cool, dry, dark environment under an inert atmosphere and away from incompatible chemicals—will effectively mitigate degradation risks. By understanding the causality behind these protocols, researchers can ensure the long-term stability of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

  • Vertex AI Search. (2025, September 7).
  • PubChem. (n.d.). 1-Chloro-3-methylisoquinoline. Retrieved January 28, 2026, from [Link]

  • Material Safety D
  • LookChem. (n.d.). 1-Chloroisoquinoline. Retrieved January 28, 2026, from [Link]

  • Methyl isoquinoline-3-carboxylate - SAFETY D
  • Cayman Chemical. (2024, May 24).
  • PubChem. (n.d.). Methyl 3-chloroisoquinoline-6-carboxylate. Retrieved January 28, 2026, from [Link]

  • CIR. (n.d.). Amended Safety Assessment of Methylisothiazolinone as Used in Cosmetics.
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved January 28, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols: The Strategic Utility of Methyl 1-Chloroisoquinoline-3-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold and the Power of Cross-Coupling

The isoquinoline nucleus is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds. Its derivatives exhibit a broad spectrum of biological activities, making them highly sought-after targets in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl-aryl structures.[1][2] This palladium-catalyzed reaction offers a remarkable tolerance to a wide range of functional groups, proceeds under relatively mild conditions, and utilizes readily available and generally non-toxic organoboron reagents.[2]

This guide provides a comprehensive overview and detailed protocols for the application of a key building block, Methyl 1-chloroisoquinoline-3-carboxylate , in Suzuki-Miyaura cross-coupling reactions. This versatile substrate serves as a gateway to a diverse library of 1-arylisoquinoline-3-carboxylate derivatives, which are of significant interest in the development of novel therapeutics. We will delve into the mechanistic underpinnings of this reaction, provide field-proven protocols, and discuss key considerations for successful execution and optimization.

The Challenge and Opportunity of Heteroaryl Chlorides

Historically, aryl chlorides were considered challenging substrates for Suzuki-Miyaura couplings due to the strength of the C-Cl bond, which makes oxidative addition to the palladium(0) catalyst the rate-determining step.[3] However, the development of sophisticated palladium catalysts, particularly those bearing bulky and electron-rich phosphine ligands, has revolutionized the field, enabling the efficient coupling of these less reactive but often more accessible and cost-effective starting materials.[3] this compound, being an electron-deficient heteroaryl chloride, presents a unique set of considerations for optimizing the Suzuki-Miyaura reaction.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-Cl Ar-Pd(II)-X_L2 R¹-Pd(II)-Cl(L)₂ (Isoquinoline) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 R¹-Pd(II)-R²(L)₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² (1-Arylisoquinoline) Reductive_Elimination->Product Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) intermediate. This is often the rate-limiting step for chloro-substrates.[3]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the chloride. This step is facilitated by a base, which activates the organoboron reagent.[3]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]

Experimental Protocols

Part 1: Synthesis of the Starting Material: this compound

While a direct, high-yielding synthesis for this compound is not abundantly reported, a plausible and effective route can be adapted from established procedures for similar isoquinoline systems. A common strategy involves the cyclization of a suitable precursor followed by chlorination. One such approach is a modification of the Bischler-Napieralski or Pictet-Gams reactions.[4] For the purpose of this guide, we will outline a general procedure based on the chlorination of a corresponding isoquinolinone precursor.

Protocol 1: Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Isoquinolinone Formation cluster_1 Step 2: Chlorination A Suitable Precursor (e.g., N-Acyl-β-phenylethylamine derivative) B Cyclization (e.g., POCl₃, P₂O₅) A->B C Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate B->C D Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate E Chlorination (e.g., POCl₃ or SOCl₂) D->E F This compound E->F

Figure 2: General workflow for the synthesis of the starting material.

Materials:

  • Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Anhydrous toluene or Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (1.0 eq).

  • Add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) or dissolve the starting material in an anhydrous solvent like toluene and add thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Note: This is a generalized procedure. The specific reaction conditions, including temperature, reaction time, and purification method, may need to be optimized for the specific substrate.

Part 2: Suzuki-Miyaura Cross-Coupling of this compound

The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. Given the electron-deficient nature of the heteroaryl chloride, a catalyst system known for its high activity with such substrates is recommended. Palladium precatalysts combined with bulky, electron-rich phosphine ligands are generally the systems of choice.

Representative Protocol 2: Synthesis of Methyl 1-Arylisoquinoline-3-carboxylates

Suzuki_Protocol_Workflow A This compound F Reaction Setup (Inert Atmosphere, Heat) A->F B Arylboronic Acid B->F C Palladium Catalyst & Ligand C->F D Base D->F E Solvent E->F G Workup & Purification F->G H Methyl 1-arylisoquinoline-3-carboxylate G->H

Figure 3: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.05 eq)

  • Buchwald-type ligand, e.g., SPhos (2,6-Dimethoxy-2'-dicyclohexylphosphinobiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 - 0.10 eq)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate tribasic (K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous solvent: 1,4-Dioxane, Toluene, or N,N-Dimethylformamide (DMF)

  • Degassed water (if using an aqueous base system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a flame-dried Schlenk tube or a microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (repeat this cycle three times).

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of approximately 0.1 M). If using an aqueous base system, add a small amount of degassed water (e.g., 10% v/v).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor for accelerated reaction times.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure methyl 1-arylisoquinoline-3-carboxylate.

Data Presentation: Expected Outcomes and Optimization

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious choice of reaction parameters. Below is a table summarizing typical conditions and expected trends based on literature for similar heteroaryl chlorides.

ParameterRecommended ConditionsRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, stable, and effective precatalysts that form the active Pd(0) species in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands that promote the challenging oxidative addition of the C-Cl bond and facilitate reductive elimination.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield. Stronger, non-nucleophilic bases are often preferred for less reactive chlorides.
Solvent 1,4-Dioxane, Toluene, DMFAprotic polar solvents are generally effective. The choice may depend on the solubility of the substrates and the reaction temperature.
Temperature 80 - 120 °CHigher temperatures are often required to overcome the activation barrier for the oxidative addition of the chloro-substrate.
Arylboronic Acid Electron-rich & neutralGenerally couple more readily.
Electron-poorMay require more forcing conditions (higher temperature, longer reaction time, stronger base) due to their reduced nucleophilicity.[5]

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃), or employing a more active catalyst system (e.g., a pre-formed palladium-ligand complex).

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using anhydrous conditions or a less nucleophilic base can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. Using a precise stoichiometry of the coupling partners and a suitable ligand can minimize this side reaction.

  • Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of 1-arylisoquinoline-3-carboxylate derivatives through the robust and reliable Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic principles and carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently access these important molecular scaffolds for applications in drug discovery and materials science. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this powerful synthetic transformation.

References

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link][3]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Journal of the American Chemical Society, 138(49), 15832-15835.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Li, W., Nelson, D. P., & Jensen, M. S. (2003). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. The Journal of Organic Chemistry, 68(22), 8753-8756.
  • Ackermann, L., & Althammer, A. (2006). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Organic Letters, 8(16), 3457-3460.
  • Wolf, C., & Lerebours, R. (2003). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Organic & Biomolecular Chemistry, 1(21), 3713-3715.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki–Miyaura cross-coupling reaction: a comprehensive review. Tetrahedron, 58(48), 9633-9695.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][2]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link][6]

  • ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link][7]

  • Govindachari, T. R., & Pai, B. R. (1952). Synthesis of 3-methyl isoquinolines. Journal of the American Chemical Society, 74(5), 1254-1256.
  • Movassaghi, M., & Schmidt, M. A. (2007). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 9(10), 1987-1990.
  • Kwong, F. Y., & Buchwald, S. L. (2002). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters, 4(21), 3517-3520.[5]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link][4]

  • ResearchGate. (n.d.). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. [Link][8]

  • Journal of the National Academy of Sciences of Belarus, Chemical Series. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • ACS Omega. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. NIH Public Access, 9(10), 1987-1990.
  • PrepChem. (n.d.). Synthesis of 3-chloroisoquinoline. [Link]

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"Methyl 1-chloroisoquinoline-3-carboxylate" in Buchwald-Hartwig amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Buchwald-Hartwig Amination of Methyl 1-Chloroisoquinoline-3-carboxylate

Introduction: The Strategic Importance of Aminated Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of an amino group at the C1 position of the isoquinoline ring system, particularly in the context of a 3-carboxylate ester, generates a versatile intermediate for the synthesis of novel therapeutic agents. These derivatives are of significant interest in drug discovery programs.[1]

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely supplanting harsher, more traditional methods.[4][5] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and excellent functional group tolerance, making it an indispensable tool in modern organic synthesis.[6] This guide provides a detailed technical overview and practical protocols for the application of the Buchwald-Hartwig amination to a challenging heterocyclic substrate: this compound.

Mechanistic Considerations for the Amination of an Electron-Deficient Heterocycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound, which presents unique electronic and steric challenges.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the isoquinoline to form a Pd(II) complex. The electron-deficient nature of the isoquinoline ring, further accentuated by the electron-withdrawing carboxylate group at the C3 position, can facilitate this step.

  • Ligand Exchange and Amine Coordination: A molecule of the amine displaces a ligand on the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base and its strength is critical to the success of this step.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, releasing the aminated isoquinoline product and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are known to promote this final, product-forming step.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Pd(II) Intermediate (Ar-Pd(L)2-Cl) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination Pd_Amine_Complex Pd(II)-Amine Complex Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Pd_Amido_Complex Pd(II)-Amido Complex (Ar-Pd(L)-NR2) Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: The Buchwald-Hartwig Catalytic Cycle.

Critical Parameters for Successful Amination

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of the catalyst system and reaction conditions.

Parameter Recommendation & Rationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂ are commonly used and effective. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ requires in situ reduction.
Ligand The choice of ligand is paramount. For challenging heteroaryl chlorides, bulky, electron-rich phosphine ligands are often required. Consider screening ligands such as XPhos , SPhos , RuPhos , or BrettPhos . Bidentate ligands like BINAP or Xantphos can also be effective.[4]
Base A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base must be strong enough to deprotonate the amine coordinated to the palladium center.
Solvent Anhydrous, aprotic solvents are required. Toluene , dioxane , or THF are suitable options. The choice of solvent can influence catalyst solubility and reaction kinetics.
Temperature Reactions are typically heated, often between 80-110 °C, to drive the reaction to completion.
Atmosphere The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amines.

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add solids to Schlenk flask: - this compound - Pd₂(dba)₃ - XPhos - NaOtBu B 2. Seal flask and purge with Argon/Nitrogen A->B C 3. Add anhydrous solvent (Toluene) B->C D 4. Add amine via syringe C->D E 5. Heat reaction mixture to 80-110 °C D->E F 6. Monitor reaction progress by TLC or LC-MS G 7. Cool to room temperature F->G H 8. Quench with water or saturated NH₄Cl G->H I 9. Extract with an organic solvent (e.g., Ethyl Acetate) H->I J 10. Dry organic layer (e.g., over Na₂SO₄) I->J K 11. Concentrate under reduced pressure J->K L 12. Purify by column chromatography K->L

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe. Then, add the amine (1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aminated isoquinoline.

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
No or Low Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Insufficiently strong baseSwitch to a stronger base such as LHMDS.
Inappropriate ligandScreen a panel of ligands (e.g., RuPhos, BrettPhos, SPhos).
Side Product Formation HydrodehalogenationUse a less sterically hindered ligand or lower the reaction temperature.
Dimerization of starting materialAdjust the catalyst to ligand ratio.

Applications in Drug Development

The resulting methyl 1-aminoisoquinoline-3-carboxylate derivatives are valuable building blocks for the synthesis of more complex molecules. The amino group can be further functionalized, for example, through acylation or alkylation, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the rapid generation of a library of diverse compounds for biological screening in drug discovery programs.[1]

References

  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen. (URL: [Link])

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization | Organic Letters - ACS Publications. (URL: [Link])

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (URL: [Link])

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. (URL: [Link])

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (URL: [Link])

  • Palladium-Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl-Pyrazole-Based Phosphine Ligands - PolyU Scholars Hub. (URL: [Link])

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (URL: [Link])

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (URL: [Link])

  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed. (URL: [Link])

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: [Link])

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (URL: [Link])

  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature | Organic Letters - ACS Publications. (URL: [Link])

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

  • Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines - ResearchGate. (URL: [Link])

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (URL: [Link])

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. (URL: [Link])

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Application Notes & Protocols: Palladium-Catalyzed Functionalization of Methyl 1-Chloroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. Its rigid framework allows for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules. The functionalization of the isoquinoline core, therefore, represents a critical strategy in the development of novel therapeutic agents. Methyl 1-chloroisoquinoline-3-carboxylate is a versatile building block, primed for diversification at the C1 position through modern palladium-catalyzed cross-coupling reactions. The electron-withdrawing ester at the C3 position modulates the reactivity of the heterocyclic system, while the chloro-substituent at C1 serves as an excellent leaving group for a variety of palladium-catalyzed transformations.

This guide provides an in-depth exploration of the palladium-catalyzed functionalization of this compound, offering detailed protocols and mechanistic insights for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. These powerful C-C and C-N bond-forming reactions enable the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby granting access to a diverse chemical space for drug discovery and materials science.[1][2]

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis.[1] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The fundamental steps of this cycle are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (in this case, the C-Cl bond of this compound), forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira): The organic group from an organometallic reagent (e.g., organoboron in Suzuki, copper acetylide in Sonogashira) is transferred to the Pd(II) center.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.

For Buchwald-Hartwig amination, the transmetalation step is replaced by the coordination of the amine and subsequent deprotonation to form a palladium-amido complex. In the Heck reaction, the key step following oxidative addition is the migratory insertion of an alkene into the Pd-C bond.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and substrate scope. Ligands, typically bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[3][4]

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for the palladium-catalyzed functionalization of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Substrates, Catalyst, Ligand, Base Setup Assemble Reaction under Inert Atmosphere (N2 or Ar) Reagents->Setup Solvent Prepare Anhydrous Solvent Solvent->Setup Glassware Oven-Dry Glassware Glassware->Setup Addition Add Reagents & Solvent Setup->Addition Heating Heat to Reaction Temperature Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Generalized experimental workflow.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between aryl/vinyl halides and organoboron compounds.[5][6] This reaction is widely used due to the commercial availability, stability, and low toxicity of boronic acids and their derivatives.[7]

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling is depicted below. The reaction is initiated by the oxidative addition of the 1-chloroisoquinoline to the Pd(0) catalyst. A crucial step is the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the 1-arylisoquinoline product and regenerates the Pd(0) catalyst.[5]

Suzuki_Mechanism cluster_reactants pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(Cl) pd0->pd2_complex pd2_boronate L₂Pd(II)(Ar)(Ar') pd2_complex->pd2_boronate Transmetalation product Methyl 1-Aryl-isoquinoline-3-carboxylate pd2_boronate->product Reductive Elimination ar_cl This compound ar_cl->pd2_complex Oxidative Addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd2_boronate product->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)

  • SPhos or XPhos (4-10 mol%)

  • K₃PO₄ or K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane/H₂O (e.g., 4:1 v/v)

  • Anhydrous solvents and reagents

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Reaction Conditions
ParameterConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(0) precursors.
Ligand SPhos, XPhosBulky, electron-rich phosphines that promote oxidative addition and reductive elimination.
Base K₃PO₄, K₂CO₃Activates the boronic acid for transmetalation.[5]
Solvent Dioxane/H₂O, TolueneAprotic polar solvents are generally effective; water can aid in dissolving the base.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.

Sonogashira Coupling: Synthesis of 1-Alkynylisoquinolines

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[6][8] This reaction is typically co-catalyzed by palladium and copper salts.[9]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 1-chloroisoquinoline to Pd(0) is followed by transmetalation with a copper(I) acetylide. This acetylide is generated in the copper cycle, where Cu(I) reacts with the terminal alkyne in the presence of a base. Reductive elimination from the palladium center yields the 1-alkynylisoquinoline and regenerates the Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(Cl) pd0->pd2_complex pd2_alkynyl L₂Pd(II)(Ar)(C≡CR) pd2_complex->pd2_alkynyl Transmetalation product Methyl 1-Alkynyl-isoquinoline-3-carboxylate pd2_alkynyl->product Reductive Elimination cu_i Cu(I) cu_acetylide Cu(I)-C≡CR cu_i->cu_acetylide cu_acetylide->pd2_alkynyl alkyne H-C≡CR + Base alkyne->cu_acetylide ar_cl This compound ar_cl->pd2_complex Oxidative Addition product->pd0

Caption: Catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)

  • CuI (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (as solvent or co-solvent)

  • THF or DMF (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Summary: Typical Sonogashira Reaction Conditions
ParameterConditionRationale
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, effective catalysts for Sonogashira couplings.[9]
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide for transmetalation.[8]
Base Et₃N, DIPEADeprotonates the terminal alkyne and neutralizes the HX by-product.
Solvent THF, DMF, Et₃NAprotic solvents are typical; the amine base can also serve as the solvent.
Temperature 25-80 °COften proceeds at mild temperatures.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines.[10] This reaction has become a cornerstone for C-N bond formation in pharmaceutical and materials chemistry.[2]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the 1-chloroisoquinoline to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. Reductive elimination from this complex furnishes the 1-aminoisoquinoline product and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism cluster_reactants pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(Cl) pd0->pd2_complex pd2_amido L₂Pd(II)(Ar)(NR¹R²) pd2_complex->pd2_amido Amine Coordination & Deprotonation product Methyl 1-Amino-isoquinoline-3-carboxylate pd2_amido->product Reductive Elimination ar_cl This compound ar_cl->pd2_complex Oxidative Addition amine HNR¹R² + Base amine->pd2_amido product->pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Xantphos or RuPhos (2-5 mol%)

  • NaOt-Bu or Cs₂CO₃ (1.5-2.5 equiv)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precursor, ligand, and base.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an appropriate solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Data Summary: Typical Buchwald-Hartwig Amination Conditions
ParameterConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.
Ligand Xantphos, RuPhosBulky, electron-rich ligands that facilitate reductive elimination.
Base NaOt-Bu, Cs₂CO₃Strong, non-nucleophilic bases required for amine deprotonation.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 80-120 °CHigher temperatures are often required for C-N bond formation.

Heck Reaction: Vinylation of the Isoquinoline Core

The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes.[11] This reaction is a powerful tool for the formation of C-C bonds and the introduction of vinyl groups.[12]

Mechanistic Rationale

The Heck reaction catalytic cycle starts with the oxidative addition of the 1-chloroisoquinoline to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion of the alkene into the Pd-C bond. This is followed by a β-hydride elimination step, which releases the vinylated isoquinoline product and a hydridopalladium complex. The active Pd(0) catalyst is regenerated from the hydridopalladium species by reaction with a base.[13]

Heck_Mechanism cluster_reactants pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(Cl) pd0->pd2_complex insertion_complex Intermediate pd2_complex->insertion_complex Migratory Insertion hydrido_complex L₂Pd(II)(H)(Cl) insertion_complex->hydrido_complex product Methyl 1-Vinyl-isoquinoline-3-carboxylate insertion_complex->product β-Hydride Elimination hydrido_complex->pd0 Base ar_cl This compound ar_cl->pd2_complex Oxidative Addition alkene Alkene alkene->insertion_complex

Caption: Catalytic cycle of the Heck reaction.

Protocol: Heck Reaction of this compound

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5-2.0 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • PPh₃ or P(o-tol)₃ (4-10 mol%)

  • Et₃N or K₂CO₃ (2.0-3.0 equiv)

  • DMF or NMP (anhydrous)

Procedure:

  • To a sealable reaction vessel, add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and the alkene.

  • Seal the vessel and heat the reaction mixture to 100-140 °C.[14]

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Summary: Typical Heck Reaction Conditions
ParameterConditionRationale
Palladium Source Pd(OAc)₂A common and effective Pd(II) precursor that is reduced in situ.
Ligand PPh₃, P(o-tol)₃Standard phosphine ligands for the Heck reaction.
Base Et₃N, K₂CO₃Essential for regenerating the Pd(0) catalyst from the hydridopalladium intermediate.[11]
Solvent DMF, NMPHigh-boiling polar aprotic solvents are typically used.[15]
Temperature 100-140 °CHigh temperatures are generally required to drive the reaction.

Conclusion and Future Outlook

The palladium-catalyzed functionalization of this compound provides a powerful and modular approach to a wide range of substituted isoquinoline derivatives. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions each offer unique advantages for the introduction of diverse functional groups at the C1 position. The protocols outlined in this guide, grounded in established chemical principles, serve as a robust starting point for researchers in medicinal chemistry and materials science. Further optimization of reaction conditions, particularly through the exploration of modern, highly active ligand systems and pre-catalysts, will undoubtedly continue to expand the scope and utility of these transformative reactions.

References

  • Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8, 384-414. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • ResearchGate. (n.d.). Application of the heck reaction in the synthesis of 1-alkoxyisoquinoline- 3-carboxylic acid esters. Request PDF. [Link]

  • Marion, N., & Nolan, S. P. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Angewandte Chemie International Edition, 46(17), 2988-3000. [Link]

  • MDPI. (2022). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Catalysts, 12(11), 1399. [Link]

  • Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium-Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923–5925. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Request PDF. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed. [Link]

  • Heravi, M. M., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51343. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wipf Group. (2007, January 30). PALLADIUM I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • European P
  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]

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Application Notes and Protocols: Leveraging Methyl 1-Chloroisoquinoline-3-carboxylate in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Antibacterial Drug Discovery

The relentless rise of antibiotic resistance necessitates the urgent development of novel antibacterial agents with new mechanisms of action. The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad range of biological activities, including potent antibacterial effects.[1][2] The versatility of the isoquinoline ring system allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to optimize antibacterial potency and spectrum. This document provides a detailed guide for researchers on utilizing a key intermediate, Methyl 1-chloroisoquinoline-3-carboxylate , for the synthesis of a diverse library of isoquinoline derivatives as potential next-generation antibacterial compounds.

The strategic placement of a chloro group at the C1 position and a methyl carboxylate at the C3 position makes this compound a particularly valuable building block. The C1-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for introducing a wide array of functional groups.[3][4] The ester at C3 offers a site for further modification, such as amide formation, to explore structure-activity relationships (SAR).

Synthesis of the Key Intermediate: this compound

A plausible and efficient synthesis of this compound can be adapted from established methods for the preparation of 1-chloroisoquinolines.[5] The proposed synthetic pathway commences with the corresponding isoquinoline N-oxide, which is then chlorinated.

Proposed Synthetic Workflow

Synthesis_of_Methyl_1-chloroisoquinoline-3-carboxylate cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination Start Methyl isoquinoline-3-carboxylate Reagent1 m-CPBA or H2O2/AcOH Start->Reagent1 Oxidation Product1 Methyl isoquinoline-3-carboxylate N-oxide Reagent1->Product1 Reagent2 POCl3 or SOCl2 Product1->Reagent2 Chlorination Product2 This compound Reagent2->Product2

Caption: Proposed two-step synthesis of the key intermediate.

Protocol 1: Synthesis of this compound

Materials:

  • Methyl isoquinoline-3-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (30%) and Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate (sat. aq. solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Ice bath

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: N-Oxidation of Methyl isoquinoline-3-carboxylate

  • Dissolve Methyl isoquinoline-3-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C. Alternatively, a mixture of hydrogen peroxide and acetic acid can be used.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Methyl isoquinoline-3-carboxylate N-oxide. This product can often be used in the next step without further purification.

Step 2: Chlorination to this compound

  • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents.

  • To the crude Methyl isoquinoline-3-carboxylate N-oxide (1.0 eq), add phosphoryl chloride (5-10 eq) or thionyl chloride.

  • Heat the mixture to reflux (typically 80-110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, carefully remove the excess phosphoryl chloride or thionyl chloride by distillation under reduced pressure.

  • Cool the residue in an ice bath and cautiously quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as DCM or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Diversification of the Scaffold via Nucleophilic Aromatic Substitution

The C1-chloro atom of this compound is an excellent leaving group for SNAr reactions, allowing for the introduction of various nucleophiles. This is the key step for generating a library of diverse compounds for antibacterial screening.

General Reaction Scheme

SNAr_Reaction Start This compound Product Methyl 1-(substituted)-isoquinoline-3-carboxylate Start->Product Nucleophilic Substitution Nucleophile Nu-H (e.g., R-NH2, R-SH, R-OH) Nucleophile->Product Conditions Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, DMSO, MeCN) Heat Conditions->Product

Caption: General workflow for diversification via SNAr.

Protocol 2: General Procedure for Nucleophilic Substitution

Materials:

  • This compound

  • A diverse set of nucleophiles (e.g., primary and secondary amines, thiols, phenols)

  • A suitable base (e.g., potassium carbonate, triethylamine, sodium hydride)

  • Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)

  • Standard inert atmosphere glassware setup (if using moisture-sensitive reagents)

  • TLC plates for reaction monitoring

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent.

  • Add the desired nucleophile (1.1 - 2.0 eq) and a suitable base (1.5 - 3.0 eq). The choice of base will depend on the pKa of the nucleophile.

  • Heat the reaction mixture to a temperature between 60 °C and 120 °C. The optimal temperature and reaction time should be determined by TLC monitoring.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting derivative by column chromatography or recrystallization.

  • Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and HRMS).

Evaluation of Antibacterial Activity

A preliminary assessment of the synthesized compounds' antibacterial efficacy can be performed using standard broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized isoquinoline derivatives dissolved in DMSO.

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

  • Positive control antibiotic (e.g., ciprofloxacin).

  • Negative control (DMSO).

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum standardized to a concentration of 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the test compound.

  • Include a positive control (antibiotic) and a negative control (DMSO and media with bacteria only) on each plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights and Data Interpretation

Systematic variation of the nucleophile introduced at the C1 position will provide valuable SAR data.

R-group at C1Rationale for Inclusion in Screening
Aliphatic amines Modulate lipophilicity and basicity.
Aromatic amines Introduce potential for π-π stacking interactions.
Heterocyclic amines Can improve pharmacokinetic properties and provide additional hydrogen bond donors/acceptors.
Thiols/Thiophenols Introduce a soft nucleophile and potential for different binding interactions.
Phenols Can act as hydrogen bond donors and mimic natural substrates.

The antibacterial activity data should be carefully analyzed to identify trends. For instance, does increasing lipophilicity lead to enhanced activity against Gram-positive bacteria? Are there specific functional groups that confer broad-spectrum activity? This analysis will guide the design of subsequent generations of compounds.

Conclusion

This compound is a versatile and powerful starting material for the synthesis of novel isoquinoline-based antibacterial agents. The protocols outlined in this document provide a solid foundation for the generation of a diverse chemical library and its subsequent biological evaluation. The exploration of the chemical space around the isoquinoline scaffold holds significant promise for the discovery of new therapeutics to combat the growing threat of antibiotic resistance.

References

  • ResearchGate. Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. [Link]

  • National Center for Biotechnology Information. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. [Link]

  • YouTube. Reactions of Isoquinoline | TYBSc Chemistry. [Link]

  • SpringerLink. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • ScienceOpen. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • PubChem. 1-Chloro-3-methylisoquinoline. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • YouTube. Using Nucleophilic Substitution in Synthesis. [Link]

  • Science Madness. SYNTHESIS OF 3-METHYL ISOQUINOLINES This paper is concerned with a study of the limitations and usefulness of a novel method dev. [Link]

  • National Center for Biotechnology Information. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 1-Chloroisoquinoline-3-carboxylate with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of isoquinoline have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, making them highly valuable templates in drug discovery programs.[3] The introduction of aryl substituents at the C1 position of the isoquinoline ring system can significantly modulate the pharmacological properties of these molecules, leading to the development of novel therapeutic candidates.[4]

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[2] This palladium-catalyzed reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acid coupling partners.[1] This application note provides a detailed guide to the Suzuki-Miyaura coupling of methyl 1-chloroisoquinoline-3-carboxylate with various arylboronic acids, a key transformation for accessing a diverse library of 1-arylisoquinoline-3-carboxylate derivatives for further investigation in drug development.

While aryl chlorides are known to be less reactive than their bromide or iodide counterparts in Suzuki-Miyaura couplings, the electron-withdrawing nature of the isoquinoline ring system and the carboxylate group at the 3-position activates the C1-Cl bond towards oxidative addition to the palladium catalyst.[5] However, the selection of an appropriate palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and efficient conversion. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into optimizing reaction conditions.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle commences with the oxidative addition of the this compound to a coordinatively unsaturated palladium(0) complex. This step involves the cleavage of the C-Cl bond and the formation of a new palladium(II) intermediate. The choice of a suitable ligand is critical here, as electron-rich and bulky ligands can facilitate this otherwise challenging step for aryl chlorides.

  • Transmetalation: In this step, the aryl group from the arylboronic acid is transferred to the palladium(II) center. The boronic acid is typically activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex, displacing the chloride ion.

  • Reductive Elimination: The final step is the reductive elimination of the desired 1-arylisoquinoline-3-carboxylate product from the palladium(II) complex. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Below is a graphical representation of the catalytic cycle:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Cl(Ln) Pd0->PdII_Aryl OxAdd->PdII_Aryl Ar-Cl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(Ln) PdII_Aryl->PdII_Diaryl Transmetalation->PdII_Diaryl Ar'-B(OH)₂ Base PdII_Diaryl->Pd0 PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Substrate Ar-Cl BoronicAcid Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of the starting material, this compound, and its subsequent Suzuki-Miyaura coupling with arylboronic acids.

Part A: Synthesis of this compound

A plausible synthetic route to the starting material can be adapted from known procedures for similar isoquinoline systems. This two-step process begins with the synthesis of methyl 1-hydroxyisoquinoline-3-carboxylate, followed by chlorination.

Step 1: Synthesis of Methyl 1-hydroxyisoquinoline-3-carboxylate

  • To a solution of homophthalic acid (1 equivalent) in a suitable solvent such as methanol, add a condensing agent like N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (EDC) (1.1 equivalents).

  • Add methyl glyoxylate (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 1-hydroxyisoquinoline-3-carboxylate.

Step 2: Chlorination to this compound

  • In a fume hood, carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to methyl 1-hydroxyisoquinoline-3-carboxylate (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Part B: Suzuki-Miyaura Coupling with Arylboronic Acids

The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or sealed reaction vial, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., a 3:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired methyl 1-arylisoquinoline-3-carboxylate.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Results and Discussion: Scope of the Reaction

The Suzuki-Miyaura coupling of this compound is expected to proceed with a variety of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents. The following table provides illustrative examples of the expected outcomes for this reaction.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acidMethyl 1-phenylisoquinoline-3-carboxylate85-95
24-Methoxyphenylboronic acidMethyl 1-(4-methoxyphenyl)isoquinoline-3-carboxylate80-90
34-Fluorophenylboronic acidMethyl 1-(4-fluorophenyl)isoquinoline-3-carboxylate75-85
44-Trifluoromethylphenylboronic acidMethyl 1-(4-(trifluoromethyl)phenyl)isoquinoline-3-carboxylate70-80
53,5-Dimethylphenylboronic acidMethyl 1-(3,5-dimethylphenyl)isoquinoline-3-carboxylate85-95
62-Thienylboronic acidMethyl 1-(thiophen-2-yl)isoquinoline-3-carboxylate70-80

Note: The yields presented in this table are for illustrative purposes and may vary depending on the specific reaction conditions and the purity of the starting materials.

Arylboronic acids with electron-donating groups (e.g., methoxy, methyl) are generally expected to give high yields. Arylboronic acids with electron-withdrawing groups (e.g., fluoro, trifluoromethyl) may require slightly longer reaction times or slightly higher catalyst loadings but are still expected to provide good to excellent yields. Heteroarylboronic acids, such as 2-thienylboronic acid, are also viable coupling partners in this reaction.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable to air and moisture.
Insufficiently anhydrous conditionsEnsure all glassware is oven-dried and the solvent is anhydrous.
Ineffective baseTry a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered.
Formation of byproducts Homocoupling of the boronic acidUse a slight excess of the aryl chloride or add the boronic acid portion-wise.
Protodeboronation of the boronic acidEnsure the reaction is run under an inert atmosphere and use anhydrous solvents.
Hydrolysis of the esterUse a non-aqueous solvent system if ester hydrolysis is a significant issue.
Difficulty in purification Co-elution of product and starting materialOptimize the solvent system for column chromatography. Consider using a different stationary phase.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of 1-arylisoquinoline-3-carboxylate derivatives from this compound. The choice of an appropriate palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and clean conversions. The protocols and insights provided in this application note offer a solid foundation for researchers in medicinal chemistry and drug discovery to synthesize and explore the therapeutic potential of this important class of compounds.

References

  • Bellina, F., & Rossi, R. (2011). A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids.
  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Gooßen, L. J., & Lauth-de Viguerie, N. (2007). Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Carboxylic Acids with Aryl Halides.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Singh, R., & Geetanjali. (2019). Isoquinoline and Its Derivatives in Medicinal Chemistry: A Review. Mini-Reviews in Medicinal Chemistry, 19(14), 1124-1151.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
  • Tietze, L. F., & Thede, K. (2000). The Suzuki cross-coupling reaction. In Metal-Catalyzed Cross-Coupling Reactions (pp. 225-300). Wiley-VCH.
  • Tyrell, J. H., & Brookes, P. (2013). The synthesis and applications of the Suzuki–Miyaura cross-coupling.
  • Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.

Sources

Application Notes & Protocols: Leveraging Methyl 1-chloroisoquinoline-3-carboxylate in the Synthesis of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold as a Privileged Fluorophore

In the landscape of molecular tools for biomedical research and drug development, fluorescent probes are indispensable for visualizing and quantifying biological processes in real-time. The rational design of these probes hinges on the selection of a core scaffold that is not only photophysically robust but also synthetically versatile. The isoquinoline ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in this domain.[1] Isoquinoline and its derivatives are integral to a vast array of natural products and pharmacologically active compounds, lauded for their diverse biological activities.[1] This inherent bio-compatibility, coupled with the rigid, planar structure of the isoquinoline core, provides an excellent foundation for the construction of fluorophores with high thermal and photochemical stability.[2]

The electronic architecture of the isoquinoline nucleus, with its fused benzene and pyridine rings, gives rise to intrinsic fluorescence. This fluorescence can be exquisitely modulated by the strategic introduction of electron-donating or electron-withdrawing groups, allowing for the fine-tuning of photophysical properties such as absorption and emission wavelengths, quantum yield, and Stokes shift.[3] This tunability is paramount for developing probes tailored to specific biological targets and imaging modalities.

This application note focuses on a particularly valuable building block for the synthesis of novel fluorescent probes: Methyl 1-chloroisoquinoline-3-carboxylate . The strategic placement of a reactive chloro group at the 1-position and a carboxylate moiety at the 3-position offers a dual handle for synthetic diversification, enabling the creation of a library of fluorescent probes with tailored properties and functionalities.

Core Synthetic Strategies: Functionalization of the Isoquinoline Scaffold

The chloro substituent at the 1-position of this compound is the primary site for introducing molecular diversity and modulating the electronic properties of the isoquinoline core. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering mild reaction conditions and broad functional group tolerance. Two of the most powerful and widely adopted strategies are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging C-C Bonds to Aryl-Substituted Probes

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide.[4] In the context of our starting material, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 1-position of the isoquinoline ring. This is a powerful strategy for extending the π-conjugated system of the fluorophore, which often leads to a bathochromic (red) shift in both the absorption and emission spectra.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[5] The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron species for transmetalation.[6]

Suzuki_Miyaura_Coupling cluster_reaction Suzuki-Miyaura Coupling Start This compound Catalyst Pd Catalyst & Base Start->Catalyst Oxidative Addition Boronic_Acid Aryl Boronic Acid (e.g., Pyrene-1-boronic acid) Boronic_Acid->Catalyst Transmetalation Product Methyl 1-arylisoquinoline-3-carboxylate (Fluorescent Probe) Catalyst->Product Reductive Elimination

Diagram 1: Suzuki-Miyaura coupling workflow.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction enables the introduction of a diverse range of primary and secondary amines at the 1-position of the isoquinoline core. The introduction of an amino group, a potent electron-donating group, can significantly enhance the fluorescence quantum yield of the resulting probe. Furthermore, the amine can serve as a linking point for attaching the probe to biomolecules or other functional moieties.

The catalytic cycle of the Buchwald-Hartwig amination is analogous to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of palladium catalyst, ligand, and base is crucial for achieving high reaction efficiency.[8]

Buchwald_Hartwig_Amination cluster_reaction Buchwald-Hartwig Amination Start This compound Catalyst Pd Catalyst & Base Start->Catalyst Oxidative Addition Amine Primary or Secondary Amine (e.g., Morpholine) Amine->Catalyst Amine Coordination & Deprotonation Product Methyl 1-aminoisoquinoline-3-carboxylate (Fluorescent Probe) Catalyst->Product Reductive Elimination

Diagram 2: Buchwald-Hartwig amination workflow.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of fluorescent probes from this compound. Researchers should adapt these procedures based on the specific reactivity of their chosen coupling partners and optimize reaction conditions as necessary.

Protocol 1: Synthesis of Methyl 1-(pyren-1-yl)isoquinoline-3-carboxylate via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a highly fluorescent, π-extended isoquinoline derivative by coupling this compound with pyrene-1-boronic acid. Pyrene is a well-known polycyclic aromatic hydrocarbon with a high fluorescence quantum yield, making it an excellent choice for creating a bright fluorescent probe.[9]

Materials:

  • This compound

  • Pyrene-1-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

  • Tetrahydrofuran (THF, anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), pyrene-1-boronic acid (1.2 equiv.), potassium phosphate (3.0 equiv.), palladium(II) acetate (0.05 equiv.), and SPhos (0.1 equiv.).

  • Seal the tube with a septum and purge with argon for 10-15 minutes.

  • Add anhydrous toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 1-(pyren-1-yl)isoquinoline-3-carboxylate.

Protocol 2: Synthesis of Methyl 1-morpholinoisoquinoline-3-carboxylate via Buchwald-Hartwig Amination

This protocol details the synthesis of an amino-substituted isoquinoline derivative by coupling this compound with morpholine. The introduction of the morpholino group is expected to enhance the fluorescence quantum yield.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In an oven-dried Schlenk tube, dissolve this compound (1.0 equiv.) in anhydrous toluene.

  • Add morpholine (1.2 equiv.), cesium carbonate (1.5 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).

  • Seal the tube and degas the mixture by three cycles of vacuum and backfilling with argon.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[7]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through Celite®, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield Methyl 1-morpholinoisoquinoline-3-carboxylate.

Photophysical Properties and Data Presentation

The functionalization of the this compound core at the 1-position with either an aryl group or an amino group is expected to yield fluorescent probes with distinct and tunable photophysical properties.

  • Aryl-substituted isoquinolines (from Suzuki-Miyaura coupling): The extension of the π-conjugated system is anticipated to result in a significant red-shift in both the absorption and emission maxima compared to the parent isoquinoline core. The quantum yield will be dependent on the nature of the appended aryl group, with planar, rigid systems like pyrene generally exhibiting high quantum yields.

  • Amino-substituted isoquinolines (from Buchwald-Hartwig amination): The introduction of an electron-donating amino group is expected to cause a blue-shift in the absorption and emission spectra, accompanied by a significant increase in the fluorescence quantum yield. These compounds are often sensitive to the polarity of their environment, exhibiting solvatochromism, which can be exploited for sensing applications.

The following table summarizes the expected photophysical properties of representative fluorescent probes synthesized from this compound.

Probe NameSynthetic RouteExpected λabs (nm)Expected λem (nm)Expected Quantum Yield (Φ)Notes
Methyl 1-(pyren-1-yl)isoquinoline-3-carboxylateSuzuki-Miyaura Coupling350-400420-480HighExtended π-conjugation, potential for excimer emission at high concentrations.
Methyl 1-morpholinoisoquinoline-3-carboxylateBuchwald-Hartwig Amination320-360380-440Moderate to HighElectron-donating group enhances fluorescence.
Methyl 1-(4-aminophenyl)isoquinoline-3-carboxylateSuzuki-Miyaura Coupling340-380400-460ModeratePotential for dual emission and sensitivity to solvent polarity.

Applications in Research and Drug Development

The fluorescent probes synthesized from this compound have a wide range of potential applications:

  • Cellular Imaging: The inherent lipophilicity of the isoquinoline scaffold allows for good cell membrane permeability, making these probes suitable for live-cell imaging of subcellular structures and dynamics.

  • Bio-conjugation and Targeted Probes: The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which provides a convenient handle for conjugation to biomolecules such as proteins, peptides, or antibodies. This enables the development of targeted fluorescent probes for specific biological receptors or enzymes.

  • High-Throughput Screening: The modular nature of the synthesis allows for the rapid generation of a library of fluorescent probes with diverse photophysical properties. These libraries can be used in high-throughput screening assays to identify lead compounds in drug discovery.

  • Sensing and Diagnostics: The sensitivity of some isoquinoline-based fluorophores to their local environment (e.g., polarity, pH, ion concentration) can be harnessed to develop fluorescent sensors for various analytes of biological and clinical importance.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of novel fluorescent probes. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a robust and flexible platform for the rational design and synthesis of a diverse range of fluorophores. The ability to fine-tune the photophysical properties of the isoquinoline core through targeted chemical modifications opens up exciting possibilities for the development of advanced molecular tools for a wide array of applications in biomedical research and drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. Retrieved from [Link]

  • Arkivoc. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of 3-isoquinolineamine. Retrieved from [Link]

  • ResearchGate. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • Palomo, L. L. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2020). Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • National Institutes of Health. (2022). Novel Biosynthetic Route to the Isoquinoline Scaffold. Retrieved from [Link]

  • MDPI. (2021). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Retrieved from [Link]

  • National Institutes of Health. (2022). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[9]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • ResearchGate. (2014). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Palladium-Catalyzed Couplings of Methyl 1-Chloroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed coupling reactions involving "Methyl 1-chloroisoquinoline-3-carboxylate." This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of these powerful synthetic transformations. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and prevent common side reactions.

I. Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented with probable causes and actionable solutions, grounded in mechanistic principles.

Issue 1: Low or No Conversion of Starting Material

You've set up your Suzuki, Buchwald-Hartwig, Sonogashira, or Heck coupling, but analysis of the reaction mixture shows a significant amount of unreacted this compound.

Q: My palladium-catalyzed coupling reaction with this compound is not proceeding. What are the likely causes and how can I fix it?

A: Low or no conversion is a common issue that can often be traced back to the catalyst's activity, the reaction conditions, or the purity of your reagents. Let's break down the potential culprits and their solutions.

Probable Causes & Solutions
Probable CauseScientific Rationale & Recommended Solutions
Inactive Catalyst The active form of the catalyst in most cross-coupling reactions is a Pd(0) species.[1] If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Incomplete reduction can lead to low catalytic activity. Solution: Ensure your reaction conditions promote the reduction of the Pd(II) precatalyst. This can be facilitated by the phosphine ligand or the amine base.[2] Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, but be aware of its sensitivity to air and moisture.[3] A black precipitate ("palladium black") is a sign of catalyst decomposition.[4]
Inappropriate Ligand Choice The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[5][6] For an electron-deficient substrate like this compound, an electron-rich and bulky phosphine ligand is often required to promote the challenging oxidative addition step with the aryl chloride.[7][8] Solution: If you are using a simple ligand like PPh₃, consider switching to a more sophisticated biaryl phosphine ligand such as XPhos, SPhos, or BrettPhos, which are known to be effective for coupling aryl chlorides.[7][9]
Insufficient Base Strength or Solubility The base is critical for several steps in the catalytic cycle, including the activation of the coupling partner in Suzuki reactions (formation of the boronate "ate" complex) and the deprotonation of the nucleophile in Buchwald-Hartwig and Sonogashira couplings.[10][11] If the base is too weak or is not soluble in the reaction medium, it cannot perform its function effectively. Solution: For Suzuki couplings, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often necessary.[7] Ensure the base is finely powdered to maximize its surface area and solubility.[12]
Poor Solvent Choice The solvent must be able to dissolve all reaction components and stabilize the catalytic intermediates. Polar aprotic solvents like dioxane, toluene, or DMF are commonly used.[10] However, the optimal solvent can be substrate-dependent. Solution: If you suspect solubility issues, try a different solvent or a solvent mixture. For example, a mixture of t-BuOH and DMF has been shown to improve the solubility of certain nucleophiles in Buchwald-Hartwig reactions.[13] Always use anhydrous and degassed solvents to prevent side reactions like hydrodehalogenation and catalyst decomposition.[3][4]
Reaction Temperature Too Low Aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require higher temperatures to undergo oxidative addition.[8] Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without causing significant decomposition.
Issue 2: Formation of Hydrodehalogenation Byproduct

You observe the formation of methyl isoquinoline-3-carboxylate, where the chlorine atom has been replaced by a hydrogen.

Q: I am observing a significant amount of the hydrodehalogenated product (methyl isoquinoline-3-carboxylate) in my reaction. What causes this side reaction and how can I suppress it?

A: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and can significantly reduce the yield of your desired product.[14] It involves the replacement of the halogen atom with a hydrogen atom.

Mechanism of Hydrodehalogenation

The mechanism of hydrodehalogenation can be complex and often involves the palladium catalyst. One proposed pathway involves the oxidative addition of the aryl halide to the Pd(0) center, followed by a reaction with a hydride source.[14] This hydride can originate from various sources, including the solvent, the base, or even the amine coupling partner in Buchwald-Hartwig reactions.[10]

Troubleshooting Flowchart for Hydrodehalogenation

G start Hydrodehalogenation Observed check_hydride Identify Potential Hydride Source start->check_hydride solvent Solvent (e.g., alcohols, water) check_hydride->solvent Is the solvent a potential hydride source? base Base (e.g., containing hydrides) check_hydride->base Does the base contain hydrides? reagents Other Reagents (e.g., amine) check_hydride->reagents Are other reagents potential hydride sources? solution_solvent Use Anhydrous Solvent solvent->solution_solvent Yes solution_base Switch to a Non-Hydridic Base base->solution_base Yes solution_conditions Optimize Reaction Conditions (Lower Temperature, Shorter Time) reagents->solution_conditions Yes

Caption: A decision-making workflow for troubleshooting hydrodehalogenation.

Strategies to Minimize Hydrodehalogenation
StrategyRationale & Implementation
Use Anhydrous Conditions Water can be a source of protons that can lead to hydrodehalogenation.[15] Implementation: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Choose a Non-Protic Solvent Solvents like alcohols can be deprotonated by strong bases to form alkoxides, which can then undergo β-hydride elimination to generate a palladium hydride species.[10][14] Implementation: Replace protic solvents like methanol or ethanol with aprotic solvents such as toluene, dioxane, or DMF.
Optimize Base Selection Strong bases can sometimes promote hydrodehalogenation.[7] Implementation: If you are using a very strong base, try a weaker one that is still effective for your desired transformation. For example, in some Suzuki couplings, K₂CO₃ might be a better choice than K₃PO₄ if hydrodehalogenation is a problem.
Modify Ligand Structure The ligand can influence the relative rates of the desired coupling and the undesired hydrodehalogenation. Implementation: Experiment with different bulky, electron-rich phosphine ligands. A ligand that promotes rapid reductive elimination of the desired product can outcompete the hydrodehalogenation pathway.
Issue 3: Homocoupling of Coupling Partners

You observe the formation of symmetrical biaryls (from the Suzuki coupling partner) or diynes (from the alkyne in Sonogashira coupling).

Q: My reaction is producing significant amounts of homocoupled byproducts. How can I prevent this?

A: Homocoupling is another common side reaction that can plague palladium-catalyzed couplings. The specific type of homocoupling depends on the reaction you are performing.

Types of Homocoupling and Their Prevention
Coupling ReactionHomocoupling Byproduct & CausePrevention Strategies
Suzuki Coupling Biaryl from boronic acid. This can be caused by oxidative coupling of the boronic acid, often promoted by oxygen.1. Degas your reaction mixture: Thoroughly sparge your solvent and reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.[3] 2. Use a slight excess of the boronic acid: This can help to ensure that the cross-coupling pathway is favored over homocoupling.
Sonogashira Coupling Diyne (Glaser coupling). This is a copper-catalyzed oxidative homocoupling of the terminal alkyne.[16] It is particularly problematic when the reaction is exposed to air.1. Maintain strict anaerobic conditions: Use degassed solvents and an inert atmosphere. 2. Consider a copper-free Sonogashira protocol: Several copper-free methods have been developed to avoid Glaser coupling.[4] These often employ specific ligands and bases.
Buchwald-Hartwig Amination Biphenyl derivative from the aryl halide. This can occur through a competing reductive elimination pathway.1. Optimize the ligand-to-palladium ratio: A higher ligand loading can sometimes suppress this side reaction. 2. Screen different ligands: The choice of ligand can have a significant impact on the selectivity of the reaction.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about performing palladium-catalyzed coupling reactions with this compound.

Q1: Which type of palladium-catalyzed coupling reaction is best suited for modifying the 1-position of this compound?

A1: The choice of coupling reaction depends on the type of bond you want to form.[17]

  • For C-C bond formation:

    • Suzuki-Miyaura coupling is an excellent choice for forming aryl-aryl or aryl-vinyl bonds.[18] It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

    • Heck reaction is used to form C-C bonds between the isoquinoline and an alkene.[19][20]

    • Sonogashira coupling is the method of choice for introducing an alkyne substituent.[16][21]

  • For C-N bond formation:

    • Buchwald-Hartwig amination is the premier method for coupling amines (primary or secondary) to the isoquinoline core.[9][22]

General Catalytic Cycle for Palladium Cross-Coupling

G pd0 LₙPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate1 LₙPd(II)(Ar)X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation R'-M pd2_intermediate2 LₙPd(II)(Ar)(R') transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R' (Desired Product) reductive_elimination->product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Q2: How does the electronic nature of the this compound substrate affect the reaction?

A2: The isoquinoline ring system is generally electron-deficient, and the presence of the electron-withdrawing carboxylate group at the 3-position further deactivates the ring. This electronic deficiency can make the oxidative addition of the C-Cl bond to the Pd(0) center more challenging compared to electron-rich aryl chlorides.[23] To overcome this, it is often necessary to use more electron-rich and bulky phosphine ligands, which can increase the electron density on the palladium center and facilitate the oxidative addition step.[6][7]

Q3: What are the key safety precautions to take when running these reactions?

A3:

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Strong bases like NaOtBu and K₃PO₄ are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many of the organic solvents used (e.g., dioxane, DMF, toluene) are flammable and have associated health risks.[10] Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a fume hood.

Q4: Can I use a microwave reactor to accelerate these coupling reactions?

A4: Yes, microwave-assisted synthesis can be a very effective way to accelerate palladium-catalyzed coupling reactions. The rapid heating provided by microwaves can significantly reduce reaction times, often from hours to minutes. However, it is important to carefully optimize the reaction conditions (temperature, time, and power) for your specific substrates to avoid decomposition.

III. Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂ or a precatalyst, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) in degassed solvent (e.g., dioxane or toluene).

  • Add the catalyst solution to the reaction vial via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. References

  • Li, G., et al. (2020). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. Available at: [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]

  • Quigley, C. (2020). Palladium Cross Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2020). Could common contaminants interfere with Sonogashira coupling? Available at: [Link]

  • ResearchGate. (2011). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • American Chemical Society. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available at: [Link]

  • Royal Society of Chemistry. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available at: [Link]

  • Sci-Hub. (2011). A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • LibreTexts Chemistry. (2023). Heck Reaction. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Available at: [Link]

  • American Chemical Society. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Available at: [Link]

  • National Institutes of Health. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. PubMed. Available at: [Link]

  • Wikipedia. Cross-coupling reaction. Available at: [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. Available at: [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • ResearchGate. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link]

  • ResearchGate. (2005). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Available at: [Link]

  • Reddit. (2025). Problems with Suzuki coupling. Available at: [Link]

  • ResearchGate. (2006). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Available at: [Link]

  • PubChem. 1-Chloro-3-methylisoquinoline. Available at: [Link]

  • American Chemical Society. (2017). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]

  • ScienceMadness.org. (1954). SYNTHESIS OF 3-METHYL ISOQUINOLINES This paper is concerned with a study of the limitations and usefulness of a novel method dev. Available at: [Link]

  • YouTube. (2024). Ligand design for cross-couplings: phosphines. Available at: [Link]

  • American Chemical Society. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • American Chemical Society. (2025). Pd-Catalyzed Coupling of Aryl Chloride, Isocyanides, and Thiocarboxylate To Synthesize Thioamides. Organic Letters. Available at: [Link]

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • American Chemical Society. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

  • PubMed Central. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. Available at: [Link]

  • YouTube. (2025). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. Available at: [Link]

  • National Institutes of Health. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Available at: [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

Sources

Preventing homo-coupling in Suzuki reactions of "Methyl 1-chloroisoquinoline-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating side reaction in the Suzuki-Miyaura coupling of Methyl 1-chloroisoquinoline-3-carboxylate: homo-coupling . Our goal is to equip you with the scientific understanding and practical solutions to minimize this byproduct and maximize the yield of your desired cross-coupled product.

Understanding the Challenge: The Propensity for Homo-Coupling

This compound is an electron-deficient heteroaryl chloride. While the Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, these substrates can be less reactive towards oxidative addition with the Pd(0) catalyst.[1] This sluggish primary reaction step can create opportunities for side reactions, most notably the homo-coupling of the boronic acid partner, to become more prevalent. This not only consumes your valuable boronic acid but also leads to the formation of a symmetrical biaryl impurity, which can complicate purification.[2]

The primary culprit behind boronic acid homo-coupling is often the presence of Pd(II) species in the reaction mixture.[3][4][5] This can arise from the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state, or from the oxidation of Pd(0) by residual oxygen.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of my Suzuki reaction?

A1: Homo-coupling refers to a side reaction where two molecules of your boronic acid reagent couple with each other to form a symmetrical biaryl. This is a competitive reaction to the desired cross-coupling between your this compound and the boronic acid.

Q2: Why am I observing a significant amount of boronic acid homo-coupling byproduct?

A2: Significant homo-coupling is often a symptom of one or more of the following:

  • Presence of Oxygen: Inadequate degassing of your solvent and reaction vessel allows for the oxidation of the active Pd(0) catalyst to Pd(II), which can promote homo-coupling.[3][6]

  • Inefficient Precatalyst Reduction: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to Pd(0) might be slow or incomplete. The remaining Pd(II) can then catalyze the homo-coupling of the boronic acid.[6][7]

  • Sub-optimal Ligand Choice: The ligand on the palladium catalyst plays a crucial role. For a less reactive substrate like an electron-deficient heteroaryl chloride, a ligand that promotes rapid oxidative addition is necessary to outcompete the homo-coupling pathway.[8]

  • Inappropriate Base or Solvent: The choice of base and solvent can influence the rates of the desired cross-coupling versus the undesired homo-coupling.

Q3: Can the choice of palladium source influence the extent of homo-coupling?

A3: Absolutely. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the in-situ reduction step required for Pd(II) precatalysts.[2] However, modern, well-defined precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) are often designed for efficient generation of the active Pd(0) species and can also be very effective at minimizing homo-coupling when used correctly.[3]

Q4: How does the structure of my boronic acid affect its tendency to homo-couple?

A4: Electron-rich boronic acids are generally more susceptible to homo-coupling. If you are working with an electron-rich coupling partner, it is even more critical to ensure your reaction conditions are optimized to favor the cross-coupling pathway.

Troubleshooting Guide: Minimizing Homo-Coupling

If you are experiencing issues with homo-coupling, follow this systematic troubleshooting guide. The key is to adjust one parameter at a time to isolate the variable that has the most significant impact.

Step 1: Rigorous Exclusion of Oxygen

This is the most critical and often simplest parameter to address.

  • Action: Thoroughly degas your solvent(s) and reaction mixture. Common methods include:

    • Nitrogen/Argon Sparging: Bubble a stream of inert gas through the solvent for at least 30 minutes.[4][5]

    • Freeze-Pump-Thaw: This is a highly effective method for removing dissolved oxygen, especially for sensitive reactions. It involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times.

  • Rationale: Removing dissolved oxygen prevents the oxidation of the active Pd(0) catalyst to Pd(II), a key species in the homo-coupling mechanism.[3][6]

Step 2: Evaluate Your Palladium Catalyst and Ligand System

For a challenging substrate like this compound, the choice of catalyst and ligand is paramount.

  • Action:

    • If using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd(PPh₃)₄.

    • Alternatively, and often preferably, employ a modern palladium precatalyst system with bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos) are particularly effective for coupling heteroaryl chlorides.[8][9] These ligands accelerate the rate-limiting oxidative addition step, thus favoring the desired cross-coupling pathway.

  • Rationale: Bulky, electron-rich ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species, which undergoes oxidative addition with the heteroaryl chloride more rapidly.[8]

Step 3: Optimize the Base and Solvent
  • Action:

    • Base: If using a strong base like NaOH or KOH, consider switching to a weaker inorganic base such as K₂CO₃ or K₃PO₄.[2]

    • Solvent: Aprotic solvents are generally preferred.[2] A common and effective solvent system for Suzuki reactions is a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water.[10]

  • Rationale: The base is crucial for activating the boronic acid in the transmetalation step. However, a very strong base can sometimes promote side reactions. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Step 4: Adjust Reaction Temperature and Stoichiometry
  • Action:

    • Temperature: Lowering the reaction temperature can sometimes disfavor the homo-coupling side reaction.[2] However, be mindful that this may also slow down the desired cross-coupling reaction.

    • Stoichiometry: Using a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid can help to ensure that the boronic acid is consumed in the desired cross-coupling reaction.[2]

    • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby suppressing its self-coupling.[9]

Summary of Recommended Optimization Parameters

ParameterStandard ConditionTroubleshooting ActionRationale
Atmosphere Inert (N₂ or Ar)Ensure rigorous degassing (sparging or freeze-pump-thaw)Minimize O₂ to prevent Pd(0) oxidation[4][5][6]
Palladium Source Pd(II) precatalystSwitch to a Pd(0) source or a modern precatalyst with bulky ligandsFaster oxidative addition outcompetes homo-coupling[2][8]
Ligand Standard phosphinesUse bulky, electron-rich ligands (e.g., SPhos, XPhos)Accelerates the rate-limiting step[8]
Base Strong base (e.g., NaOH)Use a weaker base (e.g., K₂CO₃, K₃PO₄)Can reduce side reactions[2]
Solvent VariousUse aprotic solvents (e.g., dioxane, toluene, THF), often with waterOptimizes solubility and catalyst stability[2][10]
Temperature Elevated (e.g., 80-100 °C)Lower the temperature incrementallyMay disfavor the homo-coupling pathway[2]
Stoichiometry 1:1 ratioUse a slight excess of the aryl halideDrives the reaction towards the cross-coupled product[2]

Optimized Experimental Protocol

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize homo-coupling.

Materials:

  • This compound

  • Arylboronic acid (1.0 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid (1.0 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (1-2 mol%), and SPhos (2-4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizing the Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homo-coupling pathway that can occur, particularly in the presence of Pd(II) and oxygen.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homo Undesired Homo-Coupling Pathway Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (Ar-X) O2 O₂ TM_complex Ar-Pd(II)L₂(Ar') OA_complex->TM_complex Transmetalation (Ar'B(OH)₂) Product Ar-Ar' TM_complex->Product Reductive Elimination Product->Pd0 PdII Pd(II) TM1 Ar'-Pd(II)-X PdII->TM1 Transmetalation (Ar'B(OH)₂) TM2 Ar'-Pd(II)-Ar' TM1->TM2 Transmetalation (Ar'B(OH)₂) Homo_Product Ar'-Ar' TM2->Homo_Product Reductive Elimination Pd0_from_homo Pd(0)L₂ Homo_Product->Pd0_from_homo Generates Pd(0) O2->PdII Oxidation

Caption: Suzuki cycle vs. homo-coupling pathway.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cano, R., et al. (2015). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 5(9), 5513–5522. [Link]

  • ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Reddit. Mechanism of a Suzuki coupling reaction : r/Chempros. [Link]

  • Slavin, S., et al. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 43(1), 48–59. [Link]

  • Kormos, C. M., & Organ, M. G. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 743–748. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: Dehalogenation of Methyl 1-Chloroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for managing the unintended dehalogenation of methyl 1-chloroisoquinoline-3-carboxylate. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. The presence of the chloro-substituent at the 1-position of the isoquinoline core is crucial for a variety of cross-coupling reactions, which are pivotal in the synthesis of complex molecules. However, the loss of this key functional group through a dehalogenation side reaction can lead to reduced yields, purification challenges, and the formation of undesired byproducts.

This guide provides a comprehensive, question-and-answer-based approach to troubleshooting this common issue. We will delve into the underlying mechanisms, explore the factors that promote this side reaction, and offer practical, field-tested strategies to mitigate its occurrence. Our aim is to equip you with the knowledge to optimize your reaction conditions, ensuring the integrity of your target molecule and the success of your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of methyl isoquinoline-3-carboxylate in my reaction mixture. What is causing this dehalogenation?

A1: The formation of methyl isoquinoline-3-carboxylate is a result of a reductive dehalogenation side reaction, also known as hydrodehalogenation. This is a common issue in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.[1][2] The mechanism typically involves the formation of a palladium hydride species (Pd-H), which can then react with your starting material, this compound, to replace the chlorine atom with a hydrogen atom.

The generation of the Pd-H species can occur through several pathways:

  • From the Solvent: Alcohols (like ethanol or isopropanol) and even water can act as hydride sources in the presence of a palladium catalyst and a base.[1][3]

  • From the Base: Certain bases, particularly those with β-hydrogens like triethylamine or those that can generate formate in situ, can be a source of hydrides.[1][4]

  • From Additives: Reagents like formic acid or its salts are sometimes used as reducing agents and can be a direct source of palladium hydrides.[5]

The overall process competes with the desired cross-coupling pathway, especially when the rate of reductive elimination of the dehalogenated product is faster than the transmetalation step with your coupling partner.

Visualizing the Competing Pathways:

Here is a simplified diagram illustrating the competition between the desired Suzuki-Miyaura coupling and the undesired dehalogenation side reaction.

G cluster_0 Catalytic Cycle cluster_1 Desired Suzuki Coupling cluster_2 Undesired Dehalogenation Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-Cl Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Hydride_Transfer Hydride Transfer Ar-Pd(II)-X->Hydride_Transfer Boronic_Acid R-B(OR)2 Boronic_Acid->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination_Desired Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination_Desired Reductive_Elimination_Desired->Pd(0)L_n Desired_Product Ar-R (Coupled Product) Reductive_Elimination_Desired->Desired_Product Hydride_Source Hydride Source (Solvent, Base, etc.) Hydride_Source->Hydride_Transfer Ar-Pd(II)-H Ar-Pd(II)-H Hydride_Transfer->Ar-Pd(II)-H Reductive_Elimination_Side Reductive Elimination Ar-Pd(II)-H->Reductive_Elimination_Side Reductive_Elimination_Side->Pd(0)L_n Side_Product Ar-H (Dehalogenated) Reductive_Elimination_Side->Side_Product

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Q2: Which reaction parameters are most likely to influence the extent of dehalogenation?

A2: Several factors can tip the balance towards the undesired dehalogenation reaction. Careful consideration of the following parameters is crucial for minimizing this side product:

ParameterInfluence on DehalogenationRationale
Solvent HighProtic solvents like alcohols (methanol, ethanol) are known hydride donors.[1][3] Ethereal solvents like THF or dioxane are generally preferred.
Base HighStrong, non-nucleophilic bases without β-hydrogens (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are often better choices. Bases like Et₃N can be problematic.[4]
Temperature Moderate to HighHigher temperatures can accelerate both the desired reaction and the dehalogenation.[6] Optimization is key to finding a balance.
Catalyst/Ligand HighThe choice of palladium source and ligand is critical. Bulky, electron-rich phosphine ligands can sometimes favor reductive elimination of the desired product over the dehalogenated one.
Water Content ModerateWater can be a source of protons and can also influence the catalytic cycle.[7] While often necessary to dissolve inorganic bases, excessive water should be avoided.
Reaction Time ModerateProlonged reaction times, especially after the consumption of the limiting reagent, can lead to increased byproduct formation.
Q3: What are the best practices for setting up my reaction to minimize dehalogenation?

A3: Proactive measures during your experimental setup can significantly reduce the likelihood of dehalogenation. Here is a step-by-step protocol to guide you:

Experimental Protocol: Minimizing Dehalogenation in Suzuki-Miyaura Coupling

  • Reagent and Solvent Preparation:

    • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[8][9]

    • Degas all solvents thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.

    • Ensure your starting material, this compound, and the boronic acid/ester are of high purity and dry.

  • Reaction Assembly:

    • Assemble your reaction vessel (e.g., a Schlenk flask) under an inert atmosphere.

    • Add the this compound, boronic acid/ester, and base to the flask.

    • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

    • Add the degassed solvent via syringe.

    • In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the degassed solvent.

    • Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Reaction Conditions:

    • Begin stirring the reaction mixture at room temperature.

    • Gradually increase the temperature to the desired setpoint. Start with a lower temperature (e.g., 60-80 °C) and monitor the reaction progress.

    • Monitor the reaction by a suitable analytical technique (TLC, LC-MS, GC-MS) to determine the optimal reaction time and avoid prolonged heating.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Workflow for Reaction Setup:

G A 1. Reagent & Solvent Prep (Anhydrous, Degassed) B 2. Assemble Under Inert Gas (Starting Materials, Base) A->B C 3. Evacuate & Backfill (3x) B->C D 4. Add Degassed Solvent C->D E 5. Prepare Catalyst Solution D->E F 6. Add Catalyst to Reaction E->F G 7. Controlled Heating & Monitoring F->G H 8. Work-up & Purification G->H

Caption: Recommended workflow for minimizing dehalogenation.

Q4: How can I detect and quantify the dehalogenated byproduct?

A4: Accurate detection and quantification of the dehalogenated impurity, methyl isoquinoline-3-carboxylate, are essential for optimizing your reaction and ensuring the purity of your final product. The following analytical techniques are recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the dehalogenated product by its mass-to-charge ratio. The loss of a chlorine atom and its replacement with a hydrogen atom results in a predictable mass shift.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC can be used to separate the desired product from the dehalogenated byproduct.[10] Developing a method that provides baseline separation is crucial for accurate quantification. A pentafluorophenyl (PFP) or a C18 column can be effective for separating halogenated compounds from their dehalogenated analogs.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is another excellent option for separation and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the dehalogenated product. The disappearance of the characteristic signal for the proton adjacent to the chlorine and the appearance of a new aromatic proton signal can be indicative of dehalogenation.

Q5: If dehalogenation has already occurred, what are my options for purifying the desired product?

A5: Separating the dehalogenated byproduct from your desired chlorinated product can be challenging due to their similar structures and polarities.[10] However, several purification techniques can be employed:

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical. A shallow solvent gradient can improve separation.

  • Preparative HPLC: For difficult separations, preparative HPLC can provide high-purity material, although it may not be practical for large-scale purifications.[10]

  • Recrystallization: If your product is a solid, recrystallization can be an effective method for purification. Experiment with different solvent systems to find one in which the solubility of your product and the impurity differ significantly.

  • Supercritical Fluid Chromatography (SFC): This technique can sometimes offer better resolution for closely related compounds compared to traditional HPLC.[10]

References

  • Viciu, M. S., et al. (2004). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 23(7), 1629–1635. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. ResearchGate. [Link]

  • Burhenn, A., et al. (2023). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]

  • Science of Synthesis. (n.d.). Catalytic Hydrodehalogenation Reactions. Thieme. [Link]

  • Wikipedia. (n.d.). Dehalogenation. Wikipedia. [Link]

  • Burhenn, A., et al. (2023). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. RSC Publishing. [Link]

  • Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(12), 1869–1872. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Schafer, A. G., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(15), 2445–2454. [Link]

  • ResearchGate. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Accounts of Chemical Research, 46(11), 2597–2606. [Link]

  • Prokop, Z., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Journal of Microbiological Methods, 90(3), 253–258. [Link]

  • Jin, H., et al. (n.d.). Hydrodehalogenation Reaction on Carbon-Supported Palladium Catalyst. Asian Journal of Chemistry. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Blum, J., et al. (1995). Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. The Journal of Organic Chemistry, 60(5), 1169–1170. [Link]

  • DeWeerd, K. A., et al. (1991). relationship between reductive dehalogenation and other aryl substituent removal reactions catalyzed by anaerobes. FEMS Microbiology Ecology. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC. [Link]

  • Wang, Y., et al. (2014). Reductive dehalogenation of brominated disinfection byproducts by iron based bimetallic systems. RSC Advances, 4(77), 40960–40967. [Link]

  • National Science Foundation. (n.d.). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. NSF Public Access Repository. [Link]

  • PubChem. (n.d.). 1-Chloro-3-methylisoquinoline. PubChem. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]

  • National Science Foundation. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]

  • International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. ijddr.in. [Link]

  • Organic Letters. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. ACS Publications. [Link]

  • The Journal of Organic Chemistry. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. [Link]

Sources

Work-up procedure for reactions involving "Methyl 1-chloroisoquinoline-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 1-chloroisoquinoline-3-carboxylate

Welcome to the technical support resource for "this compound." This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during its use in synthetic protocols, focusing on the critical work-up and purification stages. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed, data-driven decisions in your own experiments.

Understanding the Core Reactivity

This compound is a doubly activated heteroaromatic system. The primary sites of reactivity are the C1-chloro group and the C3-ester.

  • C1-Position (The Action Center) : The chlorine atom at the C1 position is highly susceptible to displacement. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during nucleophilic aromatic substitution (SNAr).[1][2] This makes the compound an excellent substrate for reactions with a wide range of nucleophiles and for palladium-catalyzed cross-coupling reactions.[3]

  • C3-Ester (The Potential Liability) : The methyl ester at the C3 position is a standard functional group that can undergo hydrolysis (saponification) to the corresponding carboxylic acid. This is most commonly observed under basic aqueous conditions, especially with heating.[4] Careful selection of the base and reaction temperature is crucial to avoid this unwanted side reaction.

Frequently Asked Questions & Troubleshooting Guides

This section is organized by reaction type and common issues encountered during the reaction work-up.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig)

Palladium-catalyzed reactions are powerful tools for C-C and C-N bond formation using this compound.[5][6] However, the work-up can be challenging due to the presence of residual catalyst and various byproducts.

Question 1: My Suzuki-Miyaura reaction is complete, but I'm struggling to remove the palladium catalyst and phosphine byproducts. How can I purify my product?

This is a ubiquitous challenge in cross-coupling chemistry. The final product is often contaminated with palladium black, residual palladium complexes, and oxidized phosphine ligands (e.g., triphenylphosphine oxide), which can complicate purification.

Answer:

A multi-step aqueous work-up followed by a specific filtration or scavenging step is the most effective strategy. The goal is to sequentially remove different types of impurities.

Detailed Work-up & Purification Protocol:

  • Initial Quench & Filtration :

    • Step 1a : Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate, Toluene, or DCM).

    • Step 1b : Filter the diluted mixture through a pad of Celite®. This will remove the bulk of the insoluble palladium black. Wash the Celite pad with additional organic solvent.

    • Causality : Palladium(0) species are prone to aggregation, forming insoluble black particles. A simple filtration is a highly effective first pass to remove this major contaminant.

  • Aqueous Work-up to Remove Boronic Acid & Base :

    • Step 2a : Transfer the filtrate to a separatory funnel. Wash with a saturated aqueous solution of NaHCO₃ or a 1M NaOH solution.

    • Causality : The basic wash deprotonates any excess boronic acid to form the corresponding boronate salt, which is highly soluble in the aqueous layer and is thus removed. This wash also removes the inorganic base (e.g., K₂CO₃, Cs₂CO₃) used in the reaction.

    • Step 2b : Wash the organic layer with brine (saturated NaCl solution). This helps to break up any emulsions and removes the bulk of the water from the organic phase.

  • Targeted Removal of Ligand Byproducts & Residual Palladium :

    • Step 3a (For Phosphine Oxides) : If triphenylphosphine was used as a ligand, its oxide (TPPO) is a common, crystalline, and often difficult-to-remove byproduct. After drying the organic layer (e.g., over Na₂SO₄ or MgSO₄) and concentrating it, you can often precipitate the TPPO.

      • Protocol : Reduce the volume of the organic solvent in vacuo. Add a non-polar solvent like hexanes or pentane. The non-polar solvent will drastically reduce the solubility of the polar TPPO, causing it to precipitate. The precipitate can then be removed by filtration.[7]

    • Step 3b (For Residual Soluble Palladium) : If the organic solution still has a dark color, residual soluble palladium complexes are present.

      • Aqueous Wash Method : Wash the organic layer with a 1M aqueous solution of thiourea or a 5% aqueous solution of N-acetylcysteine. These sulfur-containing compounds are excellent ligands for palladium and will chelate the metal, pulling it into the aqueous phase.

      • Scavenger Resin Method : Stir the organic solution with a palladium scavenger resin for several hours before filtering and concentrating.

  • Final Purification :

    • After the extensive work-up, the crude product should be significantly purer. Final purification is typically achieved by column chromatography on silica gel or recrystallization.

Question 2: My Suzuki reaction isn't working. My starting material is either unreacted or I see significant dehalogenation (loss of chlorine). What's going wrong?

Reaction failure in Suzuki couplings can stem from several factors, including catalyst deactivation, issues with the base or solvent, or problems with the boronic acid coupling partner.[4][8][9]

Answer:

This requires a systematic troubleshooting approach. Dehalogenation is a key clue; it often points to a problem where the oxidative addition step occurs, but the subsequent transmetalation or reductive elimination steps are too slow, leading to side reactions.

Troubleshooting Decision Workflow:

G start start decision1 decision1 start->decision1 Analyze crude reaction by TLC/LCMS decision decision solution solution problem problem problem1 problem1 decision1->problem1 No Reaction decision2 decision2 decision1->decision2 Reaction Occurred solution1a Use a fresh batch of Pd catalyst. Ensure ligand is not oxidized. Degas solvents thoroughly. problem1->solution1a Check Catalyst/Ligand solution1b Ensure base is anhydrous and finely ground. Ensure solvent is dry (if anhydrous). Consider adding 2-5 eq. of water if using K3PO4. problem1->solution1b Check Base/Solvent problem2 problem2 decision2->problem2 Dehalogenation is the major product problem3 problem3 decision2->problem3 Desired product formed, but low yield solution2a Increase base concentration/strength. Check boronic acid quality (degradation leads to protodeborylation). Switch to a more electron-rich ligand. problem2->solution2a Transmetalation is slow solution3a Increase reaction temperature. Increase catalyst loading slightly. Try a different ligand/catalyst system (e.g., a pre-catalyst). problem3->solution3a Inefficient Catalysis

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.

Key Causality Points:

  • Catalyst Activity : Pd(0) catalysts, especially those with phosphine ligands, are sensitive to oxygen.[9] Inadequate degassing of solvents allows oxygen to oxidize the phosphine ligand and the Pd(0) center, killing the catalyst.

  • The Role of Base & Water : The base (e.g., K₂CO₃) activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[10] For some bases like anhydrous K₃PO₄, a small amount of water is actually required for the reaction to proceed efficiently.[8]

  • Boronic Acid Quality : Boronic acids can degrade over time, especially through dehydration to form cyclic boroxines or through protodeborylation. Using a fresh, high-quality boronic acid is critical.

Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are often more straightforward than cross-couplings but have their own set of potential issues, primarily related to base-sensitivity and purification.

Question 3: I am performing an SNAr with an amine nucleophile, but I am getting significant hydrolysis of my methyl ester. How can I prevent this?

This is a classic competition problem. The base required to deprotonate a neutral nucleophile (or used as an acid scavenger) can also catalyze the hydrolysis of the ester.

Answer:

The key is to use conditions that are basic enough to facilitate the SNAr reaction but mild enough to avoid significant saponification.

ParameterStandard Condition (Ester Hydrolysis Risk)Recommended ModificationRationale
Base NaOH, KOH, NaOMeK₂CO₃, Cs₂CO₃, DIPEA, Et₃NInorganic carbonates and hindered organic amines are less nucleophilic and have lower aqueous basicity (pKa) than hydroxides, reducing the rate of saponification.[11]
Solvent Protic solvents (MeOH, EtOH)Aprotic polar solvents (DMF, DMSO, Acetonitrile)Aprotic solvents do not participate in hydrolysis. They also typically accelerate SNAr reactions.[11]
Temperature Reflux / High Temperature (>80 °C)Room Temperature to 60 °CEster hydrolysis is highly temperature-dependent. Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate is crucial.
Water Aqueous base solutionsAnhydrous conditionsThe complete absence of water will prevent hydrolysis. Ensure solvents are dry and use an anhydrous base.

Experimental Protocol: SNAr with an Amine under Ester-Sparing Conditions

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine nucleophile (1.1 - 1.5 eq).

  • Add finely powdered anhydrous K₂CO₃ (2.0 - 3.0 eq).

  • Stir the mixture at 40-50 °C under a nitrogen atmosphere and monitor by TLC or LCMS.

  • Upon completion, cool the reaction, dilute with Ethyl Acetate, and proceed with the aqueous work-up.

Question 4: What is the standard work-up procedure for an SNAr reaction to remove an excess amine nucleophile?

Answer:

The work-up for an SNAr reaction is generally focused on removing the excess nucleophile and any base or salts. An acid-base extraction is highly effective for removing basic nucleophiles like amines.

General Aqueous Work-up Workflow:

Caption: Standard aqueous work-up for SNAr with an amine nucleophile.

Causality Explained:

  • Acid Wash : The key step is the wash with dilute acid (e.g., 1M HCl).[12] The basic amine nucleophile is protonated to form an ammonium salt. This salt is ionic and therefore highly soluble in the aqueous layer, effectively extracting it from the organic phase where the desired (usually less basic) product remains.[7]

  • Caution : If your final product also contains a basic handle, this acidic wash could extract your product into the aqueous layer as well. In such cases, purification by column chromatography without an acidic wash is the preferred method.

References

  • Vlasova, Y., et al. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1? Available at: [Link]

  • University of York. Theory of Aqueous Workup. Available at: [Link]

  • UCLA Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Reddit r/Chempros. (2025). Problems with Suzuki coupling. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. Available at: [Link]

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Technical Support Center: Navigating the Scale-Up of Methyl 1-Chloroisoquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of Methyl 1-chloroisoquinoline-3-carboxylate. This guide is tailored for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when transitioning this synthesis from bench-scale to larger-scale production. Our focus is on providing practical, evidence-based solutions and in-depth explanations to ensure a safe, efficient, and successful scale-up.

Introduction: A Plausible Synthetic Pathway and Its Challenges

The synthesis of this compound, a valuable building block in medicinal chemistry, typically follows a three-step sequence. While seemingly straightforward on a small scale, each stage presents unique challenges upon scale-up. Understanding these potential hurdles is the first step toward a successful and safe process.

Troubleshooting Guide: A Proactive Approach to Scale-Up Challenges

This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during the multi-step synthesis.

Step 1: Synthesis of Methyl Isoquinoline-3-carboxylate

The initial step involves the formation of the core isoquinoline ester. A common route is the Pomeranz–Fritsch reaction or related cyclizations.

Q1: My initial cyclization to form the isoquinoline ring is sluggish and gives low yields on a larger scale. What can I do?

A1: This is a frequent issue when scaling up cyclization reactions. Several factors could be at play:

  • Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate overhead stirrer that provides thorough mixing of the reaction mass.

  • Inefficient Heat Transfer: Laboratory-scale reactions on a hot plate have very different heat transfer characteristics compared to a large reactor. The larger volume-to-surface area ratio in a scaled-up reaction can make it difficult to maintain the optimal reaction temperature. Utilize a jacketed reactor with a reliable temperature control unit to ensure consistent heating.

  • Sensitivity to Reaction Conditions: Some cyclization reactions are sensitive to the rate of addition of reagents. A slow, controlled addition of one reactant to another can be crucial in preventing the formation of byproducts. Consider using a syringe pump or a dropping funnel for controlled addition on a larger scale.

Step 2: N-Oxidation of Methyl Isoquinoline-3-carboxylate

The second step involves the oxidation of the isoquinoline nitrogen to form the corresponding N-oxide. This is a critical activation step for the subsequent chlorination.

Q2: The N-oxidation reaction with m-CPBA (meta-chloroperoxybenzoic acid) is difficult to control thermally on a larger scale. Are there safer alternatives?

A2: The exothermic nature of peroxyacid oxidations is a significant safety concern during scale-up. While m-CPBA is effective, its thermal instability can be problematic. Here are some strategies to mitigate this risk:

  • Controlled Addition and Cooling: Perform the reaction at a low temperature (e.g., 0-5 °C) and add the m-CPBA portion-wise or as a solution via a dropping funnel. Ensure your cooling system can handle the heat generated.

  • Alternative Oxidants: Consider using safer, more stable oxidizing agents. A combination of hydrogen peroxide and a suitable catalyst, or other reagents like sodium perborate, can sometimes be effective and offer a better safety profile.

  • Process Analytical Technology (PAT): For larger-scale production, employing in-situ monitoring tools like infrared (IR) or Raman spectroscopy can help track the reaction progress and detect any thermal runaway potential in real-time.

Q3: I am observing incomplete conversion during the N-oxidation. How can I drive the reaction to completion?

A3: Incomplete conversion can be due to several factors:

  • Stoichiometry: Ensure you are using a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents).

  • Reaction Time and Temperature: Monitor the reaction by TLC or HPLC. If the reaction stalls, a modest increase in temperature or a longer reaction time may be necessary. However, be cautious with peroxyacids due to their thermal sensitivity.

  • Purity of Starting Material: Impurities in the starting methyl isoquinoline-3-carboxylate can interfere with the oxidation. Ensure your starting material is of high purity.

Step 3: Chlorination of Methyl Isoquinoline-3-carboxylate N-oxide with Phosphorus Oxychloride (POCl₃)

This is often the most challenging and hazardous step in the synthesis. The use of POCl₃ on a large scale requires careful planning and execution.

Q4: The chlorination reaction with POCl₃ is highly exothermic and difficult to control. What are the key safety considerations for scale-up?

A4: Phosphorus oxychloride is a highly reactive and corrosive substance that reacts violently with water.[1][2] Safety is paramount when handling this reagent on a large scale.

  • Strictly Anhydrous Conditions: Ensure all glassware and solvents are rigorously dried. Any moisture will lead to a violent exothermic reaction with POCl₃, generating corrosive HCl gas.[3]

  • Controlled Reagent Addition: Add the POCl₃ slowly and at a controlled temperature, typically with cooling. A dropping funnel or a metering pump is essential for this.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

  • Adequate Ventilation: Perform the reaction in a well-ventilated fume hood or a walk-in hood designed for handling hazardous reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For larger quantities, a face shield and respiratory protection may be necessary.

Q5: My yield of the desired 1-chloro product is low, and I am getting a mixture of byproducts. What could be the cause?

A5: The chlorination of N-oxides with POCl₃ can sometimes lead to a mixture of chlorinated products and other byproducts.[4]

  • Reaction Temperature: The temperature of the reaction can significantly influence the regioselectivity of the chlorination. A lower temperature may favor the desired 1-chloro isomer. Experiment with a temperature gradient to find the optimal conditions.

  • Over-chlorination: Using a large excess of POCl₃ or prolonged reaction times can lead to the formation of dichlorinated or other over-chlorinated byproducts. Carefully control the stoichiometry of the reagents.

  • Side Reactions: The ester group in your molecule could potentially react with POCl₃, although this is less common. If you suspect this is happening, you might consider protecting the ester group or using a milder chlorinating agent.

Q6: The work-up of the POCl₃ reaction is hazardous and difficult to manage on a large scale. How can I safely and effectively quench the reaction and isolate my product?

A6: Quenching a large volume of POCl₃ is one of the most critical and potentially dangerous steps. A "reverse quench," where the reaction mixture is slowly added to a quenching solution, is generally safer than adding the quenching agent to the reaction mixture.

  • Controlled Quenching: Slowly add the reaction mixture to a vigorously stirred, cooled (ice bath) solution of a weak base, such as saturated sodium bicarbonate or sodium carbonate solution. This will neutralize the excess POCl₃ and the generated HCl. Be prepared for significant gas evolution (CO₂).

  • pH Monitoring: Monitor the pH of the quenching solution and add more base as needed to maintain a basic pH.

  • Extraction: After the quench is complete, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with water and brine to remove any remaining inorganic salts.

Q7: I am concerned about the stability of the methyl ester group during the POCl₃ reaction and work-up. Is hydrolysis a significant risk?

A7: The methyl ester is generally stable under the anhydrous conditions of the POCl₃ reaction. However, during the aqueous work-up, especially if the solution becomes strongly basic for an extended period, there is a risk of ester hydrolysis to the corresponding carboxylic acid.

  • Minimize Contact Time with Base: Perform the basic wash as quickly as possible.

  • Use a Weaker Base: If hydrolysis is a significant issue, consider using a weaker base for the quench, such as sodium acetate solution.

  • Temperature Control: Keep the temperature low during the work-up to slow down the rate of hydrolysis.

  • Analytical Monitoring: Monitor the product for the presence of the carboxylic acid byproduct by TLC or LC-MS.

Purification of this compound

The final step is to obtain the product in high purity, which can be challenging on a larger scale.

Q8: I am having difficulty purifying the final product. What are the best methods for large-scale purification?

A8: Purification on a larger scale often requires moving away from column chromatography towards more scalable techniques.

  • Recrystallization: This is often the most effective and scalable method for purifying solid products.[5][6] Experiment with different solvent systems to find one that provides good recovery and high purity. Common solvent systems for recrystallization include ethanol, ethyl acetate/hexanes, or toluene.

  • Slurry Wash: If the impurities are significantly more soluble than the product in a particular solvent, a slurry wash can be an effective purification method. This involves stirring the crude product in a solvent in which it is poorly soluble, then filtering to collect the purified solid.

  • Activated Carbon Treatment: If your product is colored due to high molecular weight impurities, a treatment with activated carbon can sometimes be effective in removing them.

Frequently Asked Questions (FAQs)

Q: What is the likely overall synthetic route for this compound?

A: A plausible and common synthetic pathway is a three-step process:

  • Synthesis of Methyl isoquinoline-3-carboxylate: This can be achieved through various methods, including the Pomeranz–Fritsch reaction followed by esterification, or other cyclization strategies.

  • N-Oxidation: The methyl isoquinoline-3-carboxylate is then oxidized to its corresponding N-oxide, typically using an oxidizing agent like m-CPBA.

  • Chlorination: The N-oxide is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 1-position.

Q: Are there any greener or safer alternatives to using POCl₃ for the chlorination step?

A: Yes, while POCl₃ is widely used, there is growing interest in developing greener and safer chlorination methods. Some alternatives that could be explored include:

  • Vilsmeier-Haack type reagents: These can sometimes be used for chlorination under milder conditions.

  • Oxalyl chloride or thionyl chloride: In some cases, these reagents can be used as alternatives to POCl₃, but they also have their own safety concerns.

  • Photocatalytic methods: Emerging research is exploring the use of photocatalysis for C-H chlorination, which could offer a much greener alternative in the future.[7]

Q: What are the most common byproducts to look out for in the final product?

A: Common byproducts can include:

  • Unreacted starting material: Methyl isoquinoline-3-carboxylate N-oxide.

  • Over-chlorinated products: Dichloro- or trichloro-isoquinoline derivatives.

  • Isomeric products: Chlorination at other positions on the isoquinoline ring, although the 1-position is generally favored from the N-oxide.

  • Hydrolysis product: 1-chloroisoquinoline-3-carboxylic acid, if the ester group is cleaved during work-up.

  • Phosphorous-containing impurities: These can be difficult to remove and may require specific purification techniques.

Q: How can I effectively monitor the progress of each reaction step?

A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most organic reactions. For more quantitative analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method. For the N-oxidation and chlorination steps, it is crucial to monitor the disappearance of the starting material and the appearance of the product to avoid over-reaction and the formation of byproducts.

Visualizing the Workflow

Proposed Synthetic Workflow

G cluster_0 Step 1: Isoquinoline Formation cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Chlorination cluster_3 Work-up & Purification Starting_Materials Aryl Aldehyde/Ketone + Aminoacetal/Amine Derivative Cyclization Pomeranz-Fritsch or similar cyclization Starting_Materials->Cyclization Acid catalyst Esterification Esterification Cyclization->Esterification Isoquinoline-3-carboxylic acid Methyl_Isoquinoline_3_Carboxylate Methyl isoquinoline-3-carboxylate Esterification->Methyl_Isoquinoline_3_Carboxylate MeOH, Acid N_Oxidation N-Oxidation Methyl_Isoquinoline_3_Carboxylate->N_Oxidation m-CPBA or other oxidant N_Oxide Methyl isoquinoline-3-carboxylate N-oxide N_Oxidation->N_Oxide Methyl isoquinoline-3-carboxylate N-oxide Chlorination Chlorination N_Oxide->Chlorination POCl3 Final_Product_Crude Crude Product Chlorination->Final_Product_Crude Crude Product Quench Controlled Quench (e.g., NaHCO3 aq.) Final_Product_Crude->Quench Extraction Extraction Quench->Extraction Purification Recrystallization or Slurry Wash Extraction->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: Proposed synthetic workflow for this compound.

Decision Tree for Troubleshooting Low Yield in Chlorination

G Start Low Yield in Chlorination Step Check_SM Is starting material (N-oxide) fully consumed? Start->Check_SM Incomplete_Conversion Incomplete Conversion Check_SM->Incomplete_Conversion No Side_Reactions Significant Side Products Observed Check_SM->Side_Reactions Yes Increase_Time_Temp Increase reaction time or cautiously increase temperature Incomplete_Conversion->Increase_Time_Temp Check_Purity Check purity of N-oxide Incomplete_Conversion->Check_Purity Optimize_Temp Optimize reaction temperature (try lower temp) Side_Reactions->Optimize_Temp Optimize_Stoich Optimize POCl3 stoichiometry Side_Reactions->Optimize_Stoich Check_Moisture Strictly anhydrous conditions? Side_Reactions->Check_Moisture Final_Product_Low Product loss during work-up/purification Side_Reactions->Final_Product_Low If byproducts are minimal Yes_Moisture Dry all reagents and glassware rigorously Check_Moisture->Yes_Moisture No No_Moisture Proceed to other checks Check_Moisture->No_Moisture Yes Optimize_Workup Optimize quenching and extraction Final_Product_Low->Optimize_Workup Optimize_Purification Optimize recrystallization solvent system Final_Product_Low->Optimize_Purification

Caption: Troubleshooting decision tree for low yield in the chlorination step.

Quantitative Data Summary

ParameterLab-Scale (Typical)Pilot-Scale (Recommended)Rationale for Change
Solvent Volume (N-Oxidation) 10-20 mL/g5-10 mL/gImproved throughput and reduced solvent waste. Requires efficient mixing and cooling.
POCl₃ Equivalents 3-5 eq1.5-2.5 eqReduced excess reagent minimizes quenching hazards and cost. Requires careful monitoring.
Quenching Temperature 0-10 °C0-5 °CBetter control over the exothermic quench on a larger scale to prevent runaway reactions.
Purification Method Column ChromatographyRecrystallization/Slurry WashScalability, efficiency, and reduced solvent consumption.

Experimental Protocols

General Safety Precautions with Phosphorus Oxychloride (POCl₃)
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (butyl rubber or neoprene are recommended), a flame-retardant lab coat, and chemical splash goggles. A face shield is recommended for larger quantities.

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.

  • Have a quench bath (e.g., ice-water) and a neutralizing agent (e.g., sodium bicarbonate) readily available.

  • POCl₃ reacts violently with water. Never add water directly to POCl₃.

Detailed Protocol for Chlorination (Illustrative)

Note: This is a generalized protocol and should be optimized for your specific substrate and scale.

  • Reaction Setup: In a dry, inerted, jacketed reactor equipped with an overhead stirrer, a thermocouple, and a dropping funnel, charge the Methyl isoquinoline-3-carboxylate N-oxide.

  • Solvent Addition: Add a suitable dry solvent (e.g., toluene or acetonitrile).

  • Cooling: Cool the mixture to 0-5 °C.

  • POCl₃ Addition: Slowly add phosphorus oxychloride (1.5-2.5 equivalents) via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by HPLC.

  • Cooling: Once the reaction is complete, cool the mixture back down to room temperature.

  • Quenching (Reverse Quench): In a separate, larger reactor, prepare a cooled (0-5 °C) and vigorously stirred solution of saturated aqueous sodium bicarbonate.

  • Slow Addition: Slowly and carefully add the reaction mixture to the bicarbonate solution via a cannula or dropping funnel. Monitor the temperature and gas evolution closely.

  • Work-up: Once the quench is complete and the pH is basic, separate the layers. Extract the aqueous layer with a suitable organic solvent.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system.

References

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • Request PDF. (2025, August 6). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN.
  • Request PDF. (2025, August 10). POCl3 Chlorination of 4-Quinazolones.
  • POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. (2023, August 7).
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). RSC Publishing.
  • Product Class 5: Isoquinolines. (n.d.).
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.).
  • Phosphoryl chloride. (n.d.). Wikipedia.
  • JPH01153679A - Purification of isoquinoline. (n.d.).
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). NIH.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (n.d.). RSC Publishing.
  • Request PDF. (2025, August 7). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.
  • Methyl isoquinoline-3-carboxylate, min 98%, 10 grams. (n.d.). CP Lab Safety.
  • Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry : University of Rochester.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (2023, June 13). RSC Publishing.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). NIH.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). NIH.
  • methyl 3-isoquinolinecarboxyl
  • PHOSPHORUS OXYCHLORIDE. (n.d.). CAMEO Chemicals.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 13).
  • Heng Jiang, Yuanzheng Cheng, Ruzhi Wang, Yan Zhang,* Shouyun Yu* Table of Contents 1. General methods………………………. (n.d.). The Royal Society of Chemistry.
  • Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. (2025, June 5). PMC - NIH.
  • Request PDF. (2023, June 16). Continuous‐/Micro‐Flow Reactions Using Highly Electrophilic PCl3 and POCl3.
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
  • CN115634642A - Chlorinated fatty acid methyl ester reaction tower and preparation device formed by same. (n.d.).
  • Recrystalliz
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). MDPI.
  • SYNTHESIS OF 3-METHYL ISOQUINOLINES This paper is concerned with a study of the limitations and usefulness of a novel method dev. (n.d.). Sciencemadness.org.
  • Diastereoselective Synthesis of (–)
  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. (2024, August 2).
  • Catalyst and solvent-free alkylation of quinoline N-oxides with olefins. (2016, January 14). Organic & Biomolecular Chemistry.

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Technical Support Center: Troubleshooting Low Conversion in Methyl 1-chloroisoquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 1-chloroisoquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction conversion and yield. The synthesis, while straightforward in principle, often involves a critical chlorination step that is sensitive to reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the most common critical steps to investigate?

Low overall yield is a frequent challenge and typically points to issues in one of two key transformations: the cyclization to form the isoquinoline core or, more commonly, the chlorination of the C1 position.

The most critical step is the conversion of the precursor, Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (the lactam tautomer of the 1-hydroxyisoquinoline), to the desired 1-chloro derivative. This reaction is typically performed using phosphorus oxychloride (POCl₃) and is highly sensitive to temperature, reaction time, and the presence of moisture. Incomplete conversion at this stage is the most common reason for poor yields.

A systematic approach to troubleshooting involves:

  • Confirming Starting Material Purity: Ensure the precursor is pure and, critically, anhydrous.

  • Analyzing the Crude Reaction Mixture: Before workup, take a small aliquot (if safe and feasible) or analyze the crude product immediately after workup by ¹H NMR or LC-MS to determine the ratio of product to unreacted starting material and identify major side products.

  • Focusing on the Chlorination Step: This is the highest leverage point for optimization. Subsequent FAQs will delve into specific issues related to this step.

A general troubleshooting workflow can be visualized as follows:

G cluster_issues Identify Primary Issue cluster_solutions Implement Solutions start Low Yield Observed analysis Analyze Crude Product (NMR, LC-MS) start->analysis sm_present High % of Starting Material (Lactam) analysis->sm_present side_products Major Side Products Observed analysis->side_products purification_issue Product Present but Lost During Purification analysis->purification_issue sol_chlorination Optimize Chlorination (See FAQ 2) sm_present->sol_chlorination sol_side_rxn Modify Conditions to Minimize Side Reactions (See FAQ 3) side_products->sol_side_rxn sol_purification Revise Purification Strategy (See FAQ 4) purification_issue->sol_purification G cluster_legend Lactam Methyl 1-oxo-isoquinoline- 3-carboxylate Intermediate O-Phosphorylated Intermediate Lactam->Intermediate + POCl3 POCl3 POCl3 Chloride Cl- POCl3->Chloride Source of Cl- Product Methyl 1-chloro-isoquinoline- 3-carboxylate Intermediate->Product + Cl- - [PO2Cl2]- key Key Lactam: Starting Material Intermediate: Reactive Species Product: Target Molecule

Caption: Simplified mechanism of POCl₃ chlorination.

Q3: I'm observing significant side product formation. What are they and how can I prevent them?

Side products often arise from the harsh conditions (high heat, strong acid) of the chlorination reaction. Common side products can include:

  • Decomposition/Tarring: Overheating or prolonged reaction times can lead to decomposition, especially with sensitive functional groups on the aromatic ring.

    • Solution: Carefully control the temperature using an oil bath and monitor the reaction closely. Once the starting material is consumed (by TLC/LC-MS), proceed with the workup immediately. Using a catalyst like DMF might allow for lower temperatures, reducing degradation. [1]* Hydrolysis of the Ester: The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid under the acidic and aqueous workup conditions.

    • Solution: Ensure the workup is performed cold (pouring the reaction mixture onto ice is standard) and neutralize the acidic solution promptly but carefully with a base like NaHCO₃ or Na₂CO₃ solution. [2]Avoid using strong bases like NaOH, which can rapidly saponify the ester.

  • Dimerization or Pseudodimer Formation: In some cases, the phosphorylated intermediate can react with another molecule of the starting lactam, leading to dimer formation. [3] * Solution: This is more common at lower temperatures when the rate of chlorination is slow. Ensuring a sufficiently high temperature (e.g., >80 °C) can favor the desired intramolecular reaction over intermolecular side reactions. [3]

Q4: My workup and purification are problematic. What is the best way to isolate the pure product?

A common issue is the apparent "reappearance" of the starting material on a TLC plate after the aqueous workup. [2] Causality: This happens because the O-phosphorylated intermediate is relatively stable and may survive the reaction conditions. When this intermediate is quenched with water, it rapidly hydrolyzes back to the starting lactam, giving a false impression of an incomplete reaction.

Recommended Protocol for Workup and Purification:

  • Remove Excess POCl₃: After the reaction is complete, cool the mixture and remove the bulk of the POCl₃ under reduced pressure (using a setup that can handle acidic vapors, e.g., with a base trap). [2]This step is critical as it minimizes the highly exothermic quench with water.

  • Careful Quenching: Slowly and carefully pour the cooled residue onto a large amount of crushed ice with vigorous stirring. This hydrolysis of remaining phosphorus species is extremely exothermic and generates HCl gas. [4]Perform this in a well-ventilated fume hood.

  • Neutralization: Slowly neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8. Monitor for gas evolution.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification:

    • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the proportion of ethyl acetate, is usually effective for separating the product from less polar impurities and baseline starting material.

    • Recrystallization: If the crude product is a solid and relatively clean, recrystallization can be an effective alternative. Experiment with solvent systems like ethanol, isopropanol, or ethyl acetate/hexane mixtures. Poor yield during recrystallization can be due to using too much solvent. [5]

Experimental Protocols

Protocol 1: High-Temperature Chlorination with POCl₃
  • To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 5-10 eq, or as solvent).

  • Heat the mixture to reflux (approx. 105-110 °C) under a nitrogen atmosphere for 4-12 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), visualizing with UV light. The product should be less polar than the starting material.

  • Once complete, cool the reaction to room temperature.

  • Follow the Recommended Protocol for Workup and Purification described in FAQ 4.

References

  • Deoxychlorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. [Link]

  • How should I proceed in Chlorination using POCl3? ResearchGate. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. [Link]

  • Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. MDPI. [Link]

  • POCl3 for Dehydration of Alcohols. Chemistry Steps. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. NIH Public Access. [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. The Royal Society of Chemistry. [Link]

  • Cyanochlorination and cyanation of isoquinolines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • SYNTHESIS OF 3-METHYL ISOQUINOLINES. Sciencemadness.org. [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications. [Link]

  • Isoquinoline. University of Regensburg. [Link]

  • General methods. The Royal Society of Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

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Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of Methyl 1-chloroisoquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 1-chloroisoquinoline-3-carboxylate and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile scaffold. The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] However, its synthesis can be accompanied by the formation of challenging byproducts. This guide provides in-depth, experience-driven answers to common issues, focusing on the identification, mechanistic understanding, and mitigation of these unwanted side reactions.

Section 1: Overview of the Primary Synthetic Route

A prevalent and effective method for constructing the 1-chloroisoquinoline-3-carboxylate core is a modified Bischler-Napieralski reaction. This approach typically involves two key stages:

  • Amide Formation: A substituted β-phenylethylamine is acylated with a suitable reagent like methyl 3-chloro-3-oxopropanoate to form the amide precursor.

  • Dehydrative Cyclization & Chlorination: The amide precursor undergoes an intramolecular electrophilic aromatic substitution, driven by a dehydrating and chlorinating agent such as phosphorus oxychloride (POCl₃). This step simultaneously forms the isoquinoline ring and installs the C1-chloro group.

Below is a generalized workflow for this synthesis.

G cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Cyclization & Chlorination A β-Phenylethylamine Derivative C Amide Precursor A->C Base, Solvent (e.g., DCM) Room Temp B Methyl 3-chloro- 3-oxopropanoate B->C D Amide Precursor E Methyl 1-chloroisoquinoline- 3-carboxylate (Target) D->E POCl₃ Heat (Reflux) F Byproducts E->F Impurities

Caption: General two-stage synthesis workflow.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is low, and TLC/GC-MS analysis shows a significant, less polar byproduct that appears to lack a nitrogen atom. What is it and how can I prevent it?

A1: This is a classic sign of a retro-Ritter reaction, leading to the formation of a styrene derivative. This side reaction is one of the most common pitfalls in Bischler-Napieralski syntheses.[2][3]

  • Causality & Mechanism: The reaction proceeds through a key nitrilium ion intermediate. While this intermediate is poised for intramolecular cyclization to form the desired product, it can also fragment. The fragmentation involves the elimination of the nitrile group and a proton, resulting in a stable, conjugated styrene derivative. This pathway is particularly favored if the cyclization step is sterically hindered or if the benzene ring is not sufficiently electron-rich to facilitate the electrophilic attack.[2]

G A Nitrilium Ion Intermediate B Desired Cyclization (Electrophilic Attack) A->B Favorable Pathway D Side Reaction (Retro-Ritter Fragmentation) A->D Unfavorable Pathway C 3,4-Dihydroisoquinoline (Product Precursor) B->C E Styrene Byproduct + R-C≡N⁺-H D->E

Caption: Competing pathways for the nitrilium intermediate.

  • Troubleshooting & Mitigation:

    • Solvent Choice: A powerful technique to suppress this side reaction is to use a nitrile (e.g., acetonitrile) as the solvent. According to Le Chatelier's principle, the high concentration of nitrile solvent shifts the fragmentation equilibrium back towards the nitrilium ion, favoring the desired cyclization pathway.[3]

    • Reaction Temperature: Avoid excessive temperatures. While heat is required for cyclization, prolonged exposure to high heat can favor fragmentation. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

    • Activating Groups: The presence of electron-donating groups (e.g., methoxy, alkyl) on the phenyl ring of the β-phenylethylamine starting material will accelerate the desired electrophilic cyclization, outcompeting the retro-Ritter pathway.[3][4]

Q2: My LC-MS analysis shows a major impurity with a mass corresponding to my product minus a chlorine atom, plus a hydroxyl group (M-Cl+OH). What is this byproduct?

A2: You are observing the formation of Methyl 1-hydroxyisoquinoline-3-carboxylate, which exists in tautomeric equilibrium with its more stable isoquinolone form. The 1-chloro position on the isoquinoline ring is activated towards nucleophilic substitution, similar to a vinylogous acid chloride.

  • Causality & Mechanism: This byproduct is formed by the hydrolysis of the 1-chloro group. This can occur at two main stages:

    • Aqueous Workup: Quenching the reaction mixture with water or during an aqueous extraction can introduce the nucleophile (H₂O) needed for hydrolysis. The reaction is often accelerated by changes in pH.

    • Silica Gel Chromatography: Standard silica gel is slightly acidic and contains adsorbed water. Prolonged contact time on the column can lead to the hydrolysis of the sensitive 1-chloro group.[5]

  • Troubleshooting & Mitigation:

    • Anhydrous Workup: If possible, perform a non-aqueous workup. This could involve distilling the excess POCl₃ under reduced pressure and then dissolving the residue in an anhydrous solvent for filtration or further steps.[5]

    • Neutralize Chromatography Media: Before performing column chromatography, pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%). This neutralizes the acidic sites on the silica and minimizes on-column hydrolysis.

    • Minimize Water Contact: During extractions, work quickly and ensure all organic layers are thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[6]

Q3: My crude product's ¹H NMR is clean, but after purification, I see a new set of broad peaks and my mass spectrum shows a peak corresponding to the loss of a methyl group (M-14). What happened?

A3: This indicates hydrolysis of the methyl ester to the corresponding carboxylic acid. The ester functional group is susceptible to both acidic and basic hydrolysis.

  • Causality & Mechanism:

    • Acid-Catalyzed Hydrolysis: Can occur during chromatography on acidic silica gel or if the aqueous workup is performed under acidic conditions without proper neutralization.

    • Base-Catalyzed Hydrolysis (Saponification): Can occur if the workup involves a basic wash (e.g., with NaHCO₃ or NaOH solution) and the contact time is too long or the temperature is elevated.

  • Troubleshooting & Mitigation:

    • Control pH During Workup: Carefully neutralize the reaction mixture to a pH of ~7 before extraction. Avoid strongly acidic or basic conditions for extended periods.

    • Purification Method: If ester hydrolysis is a persistent issue, consider alternative purification methods such as crystallization or chromatography on a less acidic stationary phase like alumina.

    • Re-esterification: If the carboxylic acid byproduct is the major component, the mixture can be recovered and re-esterified by treating it with methanol under acidic conditions (e.g., a few drops of H₂SO₄ or using SOCl₂ in methanol).

Section 3: Byproduct Identification Data

Rapid identification of byproducts is crucial for efficient troubleshooting. The table below summarizes key analytical signatures for the target product and its common impurities.

Compound NameKey ¹H NMR Signals (δ, ppm, CDCl₃)Key ¹³C NMR Signals (δ, ppm)Expected Mass (ESI+) [M+H]⁺
This compound (Target) ~8.3 (s, H-4), ~7.5-8.2 (m, aromatic), ~4.0 (s, -OCH₃)~165 (C=O), ~150 (C-1), ~120-140 (aromatic), ~53 (-OCH₃)222.0/224.0 (Cl isotope pattern)
Styrene Derivative Byproduct ~5.2-6.8 (m, vinyl protons -CH =CH ₂), ~7.0-7.5 (m, aromatic)~115-140 (aromatic & vinyl carbons)Varies based on starting material; lacks nitrogen
Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate ~9.0-11.0 (br s, N-H), ~7.2-8.0 (m, aromatic), ~3.9 (s, -OCH₃)~165 (ester C=O), ~162 (amide C=O), ~120-140 (aromatic)204.1
1-Chloroisoquinoline-3-carboxylic Acid ~8.4 (s, H-4), ~7.6-8.3 (m, aromatic), >10.0 (br s, -COOH)~169 (acid C=O), ~151 (C-1), ~120-140 (aromatic)208.0/210.0 (Cl isotope pattern)

Section 4: Recommended Experimental Protocols

Protocol 4.1: General Procedure for Synthesis

This is a representative procedure and may require optimization for specific substrates.

  • Amide Formation: To a solution of the appropriate β-phenylethylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add methyl 3-chloro-3-oxopropanoate (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting amine. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Cyclization/Chlorination: To the crude amide from the previous step, add phosphorus oxychloride (POCl₃, 5-10 equiv). Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Neutralize the aqueous solution to pH 7-8 with a cold saturated solution of sodium carbonate or ammonium hydroxide. Extract the product with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

Protocol 4.2: Purification via Deactivated Silica Gel Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate mixture). Add triethylamine to the slurry to constitute ~0.5% of the total solvent volume.

  • Column Packing: Pack a column with the deactivated silica slurry.

  • Loading and Elution: Dissolve the crude product in a minimal amount of DCM and load it onto the column. Elute with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC to isolate the pure this compound.

Section 5: Troubleshooting Workflow

This workflow provides a logical path for diagnosing issues based on analytical data.

G Start Crude Reaction Analysis (TLC, LC-MS, ¹H NMR) Q1 Is the desired product the major component? Start->Q1 Success Proceed to Purification Q1->Success Yes Q2 What is the nature of the main impurity? Q1->Q2 No Failure Re-optimize Reaction Conditions (Temp, Time, Reagents) Path_A Non-polar, N-lacking (GC-MS) Q2->Path_A Path_B Mass = M-Cl+OH (LC-MS) Q2->Path_B Path_C Mass = M-CH₂ (LC-MS) Q2->Path_C Sol_A Likely Styrene Byproduct (Retro-Ritter) Mitigation: - Use MeCN as solvent - Lower reaction temp Path_A->Sol_A Sol_A->Failure Sol_B Likely Isoquinolone (Hydrolysis) Mitigation: - Anhydrous workup - Deactivate silica gel Path_B->Sol_B Sol_B->Failure Sol_C Likely Carboxylic Acid (Ester Hydrolysis) Mitigation: - Control workup pH - Avoid basic wash Path_C->Sol_C Sol_C->Failure

Caption: A decision tree for byproduct identification and mitigation.

References

  • Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]

  • PCCP Owner Societies. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • Georg Thieme Verlag KG. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • ACS Publications. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-[11C]carboxamide ([11C-carbonyl]PK11195) and some analogues using [11C]carbon monoxide and 1-(2-chlorophenyl)isoquinolin-3-yl triflate. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Química Organica.org. (2010). Isoquinoline synthesis. Retrieved from [Link]

  • ScienceMadness.org. (n.d.). SYNTHESIS OF 3-METHYL ISOQUINOLINES. Retrieved from [Link]

  • PMC. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Digital Commons@DePaul. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]

  • YouTube. (2013). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines. Retrieved from [Link]

  • OATD. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • MDPI. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloroisoquinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). General methods. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. Retrieved from [Link]

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Technical Support Center: Synthesis and Optimization of Methyl 1-chloroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 1-chloroisoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis, with a particular focus on optimizing reaction temperature and time for the critical chlorination step.

I. Synthetic Strategy Overview

The most direct and commonly employed strategy for synthesizing this compound involves a two-step process:

  • Synthesis of the Precursor: Preparation of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate.

  • Chlorination: Conversion of the 1-oxo group to the 1-chloro functionality using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

This guide will focus primarily on the optimization of the second, crucial step.

SynthesisWorkflow Precursor Methyl 1-oxo-1,2-dihydro- isoquinoline-3-carboxylate Chlorination Chlorination with POCl₃ Precursor->Chlorination Key Reaction Step Purification Work-up & Purification Chlorination->Purification Product Methyl 1-chloroisoquinoline- 3-carboxylate Analysis Characterization (NMR, MS, HPLC) Product->Analysis Purification->Product

Caption: Overall workflow for the synthesis of the target compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting the Chlorination Reaction

The conversion of the electron-deficient methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate to its 1-chloro derivative can be challenging. Below are common questions and issues encountered during this process.

Q1: What is the underlying mechanism of chlorination with POCl₃, and how does it influence the reaction conditions?

A1: The reaction is not a simple nucleophilic substitution. It proceeds through a two-stage mechanism, which has been studied in analogous systems like quinazolones.[1][2]

  • Phosphorylation (Low Temperature): Initially, the oxygen atom of the lactam (the 1-oxo group) attacks the phosphorus atom of POCl₃. This is an activation step, forming a phosphorylated intermediate. This step can often be performed at a lower temperature (e.g., 0 °C to room temperature).

  • Chloride Displacement (High Temperature): The chloride ion (from POCl₃ or another source in the reaction mixture) then attacks the C1 position, displacing the now excellent leaving group (the dichlorophosphate moiety). This step requires higher thermal energy to overcome the activation barrier, typically in the range of 70-110 °C.[1][3]

Expert Insight: Understanding this two-step process is critical for optimization. If the reaction is heated too quickly or too high from the start, side reactions can occur. A stepwise increase in temperature is often beneficial.

Q2: I am setting up this reaction for the first time. What are the recommended starting conditions for temperature and time?

A2: A good starting point for the chlorination of electron-deficient lactams like your substrate is a moderate temperature for a conservative duration.

ParameterRecommended Starting ConditionRationale
Temperature 75-80 °CThis range is high enough to facilitate the chloride displacement but low enough to minimize thermal decomposition, a known issue at higher temperatures.[3]
Time 2-4 hoursThis provides sufficient time for the reaction to proceed to a reasonable conversion without prolonged exposure to heat, which can lead to byproduct formation.
Reagent Neat POCl₃ (used as both reagent and solvent) or POCl₃ (1.5-2.0 eq.) in a high-boiling inert solvent like sulfolane or toluene.Using POCl₃ as the solvent ensures a high concentration of the reagent. Using a solvent can allow for better temperature control.

Protocol: See Section III for a detailed experimental protocol based on these starting conditions.

Q3: My reaction is sluggish and shows a significant amount of starting material remaining on TLC after 4 hours. What is my next step?

A3: This is a common issue, especially given the electron-withdrawing nature of the methyl carboxylate group, which deactivates the isoquinoline ring system. You have two primary options: increasing the temperature or extending the reaction time.

OptimizationDecision Start Reaction Incomplete (TLC shows >20% SM) CheckDecomp Check for new, lower Rf 'smeary' spots on TLC Start->CheckDecomp DecompPresent Decomposition is occurring. Maintain current temp or slightly decrease. CheckDecomp->DecompPresent Yes NoDecomp No significant decomposition. CheckDecomp->NoDecomp No IncreaseTemp Increase Temperature (e.g., to 90-100 °C) Monitor Continue monitoring by TLC every 1-2 hours IncreaseTemp->Monitor IncreaseTime Increase Reaction Time (e.g., monitor for another 2-4 hours) IncreaseTime->Monitor DecompPresent->IncreaseTime NoDecomp->IncreaseTemp

Caption: Decision-making workflow for an incomplete reaction.

Causality:

  • Increasing Temperature: This is generally the more effective way to increase the reaction rate. A 10 °C increase can roughly double the rate. However, it also increases the rate of decomposition.

  • Increasing Time: This is a safer but slower approach. If you are already near the decomposition temperature of your product, extending the time is the better choice.

Recommendation: First, check your TLC plate carefully for any new, often darker or "smeary," spots at lower Rf values, which are indicative of decomposition. If none are present, incrementally increase the temperature by 10 °C and monitor the reaction for another hour. If decomposition is observed, it is best to hold the current temperature and extend the reaction time.

Q4: My reaction mixture has turned dark brown/black, and the TLC shows multiple new spots. What has gone wrong?

A4: A dark coloration and the appearance of multiple spots strongly suggest product decomposition. This is typically caused by excessive heat.

Troubleshooting Steps:

  • Immediately lower the temperature: If the reaction is still running, reduce the heat.

  • Analyze the byproducts: If possible, try to isolate and characterize the byproducts. This can provide insight into the decomposition pathway. Common byproducts can include hydrolyzed starting material (if water was inadvertently introduced) or polymerized material.

  • Optimize for the next run:

    • Lower the reaction temperature: Aim for the lowest temperature that still provides a reasonable reaction rate. Even if it takes longer, a cleaner reaction is more efficient overall.

    • Reduce the reaction time: Monitor the reaction closely by TLC (e.g., every 30-60 minutes) and stop it as soon as the starting material is consumed to an acceptable level.

    • Consider a co-solvent: Running the reaction in a high-boiling solvent like toluene with a slight excess of POCl₃ can sometimes provide better temperature control and lead to a cleaner reaction than using neat POCl₃.

Q5: How do I safely handle and quench the excess POCl₃ after the reaction?

A5: Phosphorus oxychloride reacts violently with water in a highly exothermic reaction.[4] Improper quenching is a significant safety hazard.

The Recommended "Reverse Quench" Method:

The safest method is to add the reaction mixture slowly to a quenching solution, rather than the other way around. This ensures that the POCl₃ is always the limiting reagent during the quench, allowing for better heat dissipation.

  • Cool the reaction vessel to room temperature.

  • In a separate, larger flask equipped with an ice bath and a stirrer, prepare a solution of aqueous sodium acetate or saturated sodium bicarbonate.

  • Slowly and carefully, add the reaction mixture dropwise to the stirred quenching solution, ensuring the internal temperature of the quenching flask does not rise uncontrollably.

  • Once the addition is complete, allow the mixture to stir for an additional 30-60 minutes to ensure all POCl₃ is hydrolyzed.

Expert Warning: Quenching POCl₃ directly with ice/water at low temperatures can be deceptive. The reaction can be sluggish initially, leading to a dangerous accumulation of unreacted POCl₃. A subsequent, uncontrolled exothermic reaction can then occur.[5][6] A controlled quench at a slightly warmer temperature (e.g., into a 35-40 °C base solution) can ensure immediate hydrolysis and prevent this delayed exotherm.[5]

III. Detailed Experimental Protocol & Optimization Guide

This protocol provides a starting point for the synthesis and a framework for optimization.

Step 1: Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (Precursor)

While several routes to substituted isoquinolones exist[7][8], a common approach involves the cyclization of an appropriate N-acyl-β-ketoester or a related precursor. For the purpose of this guide, we assume the precursor is available.

Step 2: Chlorination and Optimization

Materials:

  • Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Chloroform (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium acetate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) to serve as both the reagent and solvent (approx. 5-10 volumes relative to the starting material) or use 1.5-2.0 equivalents of POCl₃ in a high-boiling inert solvent.

  • Initial Reaction (Phosphorylation): Stir the mixture at room temperature for 30 minutes.

  • Heating and Monitoring (Chloride Displacement):

    • Heat the reaction mixture to 75-80 °C .

    • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC). Prepare a TLC sample by taking a small aliquot of the reaction mixture and carefully quenching it in a vial with a small amount of NaHCO₃ solution and extracting with ethyl acetate.

    • TLC Analysis: Use a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product should have a higher Rf value (be less polar) than the starting material.[9][10]

  • Optimization:

    • If incomplete after 4 hours: Check for decomposition. If the reaction is clean, increase the temperature to 90 °C and continue monitoring.

    • If decomposition is observed: Lower the temperature and accept a longer reaction time or a lower conversion.

  • Work-up (Safety First!):

    • Cool the reaction mixture to room temperature.

    • Perform a reverse quench as described in Q5.

    • Extract the aqueous layer with DCM or chloroform (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification:

    • Concentrate the organic solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

IV. References

  • Jiang, H., Cheng, Y., Wang, R., Zhang, Y., & Yu, S. (n.d.). General methods for synthesis of isoquinolines. The Royal Society of Chemistry.

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). MDPI.

  • Phosphoryl chloride - Wikipedia. (n.d.).

  • POCl3 chlorination of 4-quinazolones. (2011). PubMed.

  • Phosphorus Oxychloride - Common Organic Chemistry. (n.d.).

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate.

  • Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

  • Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction | Request PDF. (2025). ResearchGate.

  • Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one | Organic Letters. (n.d.). ACS Publications.

  • (PDF) Analytical methods of chlorine and the substances produced by the chlorine treatments. (2016). ResearchGate.

  • Chlorine Analysis. (n.d.). Hach.

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (2025).

  • How can I properly quench POCl3? (2020). ResearchGate.

  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020). ResearchGate.

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). MDPI.

  • My friend phosphorus oxychloride | Chemical Space. (2009). WordPress.com.

  • Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! (2021). YouTube.

  • Monitoring Reactions by TLC. (n.d.). WSU.

  • CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. (n.d.). Google Patents.

  • SYNTHESIS OF 3-METHYL ISOQUINOLINES. (n.d.). Sciencemadness.org.

  • An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.).

  • Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. (2020). YouTube.

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.

  • Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. (n.d.).

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). RSC Publishing.

  • How To: Monitor by TLC. (n.d.). University of Rochester.

  • Optimization of the chlorination reaction using HCl as a chlorination reagent... (n.d.). ResearchGate.

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates | ChemRxiv. (n.d.).

  • Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. (n.d.). PMC - NIH.

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021).

  • BJOC - Search Results. (n.d.). Beilstein Journals.

  • POCl3 Chlorination of 4-Quinazolones | Request PDF. (2025). ResearchGate.

  • Organogold chemistry - Wikipedia. (n.d.).

  • Heterocyclic Chemistry π-excessive π-deficient. (2009).

  • 3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. (n.d.).

  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. (2021).

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Validation & Comparative

A Strategic Guide to Isoquinoline Synthesis: Alternative Building Blocks to Pre-functionalized Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive natural products, pharmaceuticals, and functional organic materials.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1] Consequently, the efficient construction of the isoquinoline scaffold is a subject of enduring interest for synthetic chemists.

While the use of pre-functionalized building blocks like "Methyl 1-chloroisoquinoline-3-carboxylate" offers a direct route for diversification through cross-coupling reactions, this guide presents a comparative analysis of alternative, and often more flexible, strategies that build the isoquinoline core from simpler, acyclic precursors.[3] These methods provide access to a wider range of substitution patterns and are often more cost-effective for large-scale synthesis.

This guide will delve into the classical and modern synthetic methodologies that represent true "alternative building block" approaches to isoquinoline synthesis. We will explore the strengths, limitations, and mechanistic underpinnings of each strategy, providing researchers with the insights needed to make informed decisions in their synthetic planning.

The Classical Approaches: Building the Isoquinoline Core from the Ground Up

The traditional methods for isoquinoline synthesis, namely the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, remain highly relevant and widely practiced.[2][4] These reactions rely on the cyclization of appropriately substituted acyclic precursors, which serve as the fundamental building blocks.

The Bischler-Napieralski Reaction

This powerful method involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[2][5][6]

Alternative Building Blocks:

  • β-phenylethylamines

  • Acylating agents (acid chlorides or anhydrides)

Mechanism and Key Considerations: The reaction proceeds through an intramolecular electrophilic aromatic substitution.[7] The choice of condensing agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), is crucial and can influence the reaction outcome.[6][7] Electron-donating substituents on the phenyl ring of the β-phenylethylamine facilitate the cyclization.[4]

Experimental Protocol: Synthesis of Papaverine via Bischler-Napieralski Reaction [2]

  • Amide Formation: React 3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the corresponding β-phenylethylamide.

  • Cyclization: Treat the resulting amide with phosphoryl chloride (POCl₃) in a high-boiling solvent (e.g., toluene or xylene) under reflux conditions to effect cyclodehydration and form the 3,4-dihydroisoquinoline intermediate.

  • Aromatization: Dehydrogenate the 3,4-dihydroisoquinoline intermediate using a palladium catalyst (e.g., Pd/C) in a suitable solvent under an inert atmosphere to yield papaverine.

Workflow for Bischler-Napieralski Reaction:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization A β-Phenylethylamine C Amide Intermediate A->C Acylation B Acylating Agent B->C D Amide Intermediate F 3,4-Dihydroisoquinoline D->F Intramolecular Electrophilic Substitution E Condensing Agent (e.g., POCl3) E->F G 3,4-Dihydroisoquinoline I Isoquinoline G->I Dehydrogenation H Oxidizing Agent (e.g., Pd/C) H->I

Caption: General workflow for the Bischler-Napieralski synthesis of isoquinolines.

The Pomeranz-Fritsch Reaction

This method provides access to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[2][8]

Alternative Building Blocks:

  • Benzaldehydes

  • Aminoacetaldehyde diethyl acetal

Mechanism and Key Considerations: The reaction involves the formation of a Schiff base (benzalaminoacetal) followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium ion intermediate.[9] The reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid.[8][10] A significant modification, the Schlittler-Müller reaction, utilizes a benzylamine and a glyoxal acetal, offering an alternative entry to substituted isoquinolines.[2]

Experimental Protocol: General Procedure for Pomeranz-Fritsch Reaction [11]

  • Schiff Base Formation: Condense a substituted benzaldehyde with aminoacetaldehyde diethyl acetal in a suitable solvent (e.g., ethanol) at room temperature.

  • Cyclization: Carefully add the resulting Schiff base to a cooled, stirred solution of concentrated sulfuric acid. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Workup: Pour the reaction mixture onto ice and basify with a suitable base (e.g., ammonium hydroxide) to precipitate the isoquinoline product. The product is then collected by filtration and purified.

Logical Relationship in Pomeranz-Fritsch Reaction:

G A Benzaldehyde C Benzalaminoacetal (Schiff Base) A->C Condensation B Aminoacetaldehyde diethyl acetal B->C E Isoquinoline C->E Cyclization D Strong Acid (e.g., H2SO4) D->E

Caption: Key components and transformation in the Pomeranz-Fritsch reaction.

The Pictet-Spengler Reaction

A cornerstone for the synthesis of tetrahydroisoquinolines, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[12][13]

Alternative Building Blocks:

  • β-arylethylamines (especially tryptamines for β-carboline synthesis)

  • Aldehydes or ketones

Mechanism and Key Considerations: The reaction proceeds via the formation of a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution, similar to the previous methods.[14] The reaction is often highly stereoselective, particularly when using chiral starting materials, making it valuable in natural product synthesis.[13] The presence of electron-donating groups on the aromatic ring of the β-arylethylamine accelerates the reaction.[14]

Experimental Protocol: General Procedure for Pictet-Spengler Reaction [12]

  • Reaction Setup: Dissolve the β-arylethylamine and the aldehyde or ketone in a suitable solvent (e.g., methanol or toluene).

  • Acid Catalysis: Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid or scandium triflate).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Workup and Purification: Remove the solvent under reduced pressure and purify the resulting tetrahydroisoquinoline by column chromatography or recrystallization.

Modern Transition-Metal Catalyzed Approaches

In recent years, transition-metal catalysis has emerged as a powerful tool for isoquinoline synthesis, offering novel retrosynthetic disconnections and broader functional group tolerance.[15]

Suzuki and Sonogashira Cross-Coupling Strategies

These methods typically involve the coupling of a suitably functionalized benzene derivative with a partner containing the remaining atoms of the isoquinoline ring, followed by a cyclization step.

Alternative Building Blocks:

  • ortho-halo benzonitriles or benzaldehydes

  • Vinyl boronates or terminal alkynes

  • Ammonia source (for cyclization)

Suzuki Coupling Approach: A notable example involves the Suzuki coupling of 2-halobenzonitriles with vinyl boronates, followed by a platinum-catalyzed cyclization to afford isoquinolinones.[16] This two-step sequence provides a facile route to 3,4-unsubstituted isoquinolin-1(2H)-ones.

Sonogashira Coupling Approach: Palladium-catalyzed coupling of o-iodobenzaldehyde imines with terminal alkynes, followed by a copper-catalyzed cyclization, provides a rapid and high-yielding synthesis of substituted isoquinolines.[17]

Workflow for Suzuki Coupling-Cyclization Strategy:

G A 2-Halobenzonitrile D Coupled Intermediate A->D Suzuki Coupling B Vinyl Boronate B->D C Pd Catalyst C->D F Isoquinolinone D->F Cyclization E Pt Catalyst E->F

Caption: A two-step approach to isoquinolinones via Suzuki coupling and cyclization.

Comparative Analysis of Building Block Strategies

StrategyKey Building BlocksAdvantagesDisadvantages
Pre-functionalized Isoquinoline This compoundDirect functionalization, rapid access to analogsLimited commercial availability of diverse scaffolds, potentially higher cost
Bischler-Napieralski β-phenylethylamines, acylating agentsWidely applicable, good for 1-substituted isoquinolinesRequires harsh conditions, limited to electron-rich systems
Pomeranz-Fritsch Benzaldehydes, aminoacetaldehyde diethyl acetalAccess to unsubstituted and substituted isoquinolinesRequires strong acid, can have low yields
Pictet-Spengler β-arylethylamines, aldehydes/ketonesMild conditions, high stereoselectivity, access to tetrahydroisoquinolinesPrimarily for tetrahydroisoquinolines, requires subsequent oxidation for isoquinolines
Transition-Metal Catalysis ortho-halo benzonitriles/aldehydes, alkynes/boronatesHigh functional group tolerance, novel disconnectionsCatalyst cost and sensitivity, potential for metal contamination

Conclusion

The synthesis of the isoquinoline scaffold is a mature field with a rich arsenal of synthetic methodologies. While pre-functionalized building blocks like "this compound" offer a straightforward path for late-stage functionalization, the classical and modern methods of constructing the isoquinoline core from simpler, acyclic precursors provide unparalleled flexibility and access to a vast chemical space. The choice of strategy will ultimately depend on the specific target molecule, desired substitution pattern, scale of the synthesis, and the available starting materials. A thorough understanding of these alternative building block approaches is essential for any researcher engaged in the synthesis of isoquinoline-containing compounds.

References

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A Comparative Guide to the Mass Spectrometry Analysis of Methyl 1-chloroisoquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and comprehensive characterization of novel chemical entities is paramount. Methyl 1-chloroisoquinoline-3-carboxylate and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their structural analysis, however, presents unique challenges that necessitate the use of sophisticated analytical techniques. This guide provides an in-depth analysis of the application of mass spectrometry for the characterization of these compounds, offering a comparative perspective against other analytical methodologies and presenting supporting experimental insights.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) has emerged as an indispensable tool for the structural elucidation of small molecules due to its high sensitivity, specificity, and ability to provide detailed information about a molecule's structure through fragmentation analysis.[1] When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS allows for the analysis of individual components within complex mixtures, making it a powerful technique in pharmaceutical analysis.[2]

For compounds like this compound, "soft" ionization techniques such as electrospray ionization (ESI) are particularly advantageous. ESI allows for the gentle ionization of molecules, minimizing in-source fragmentation and preserving the molecular ion, which is crucial for determining the molecular weight with high accuracy.[3]

Deciphering the Fragmentation Puzzle: A Predictive Approach

The predicted protonated molecule [M+H]⁺ for this compound (C₁₁H₈ClNO₂) would have an m/z of approximately 222.03.[6] Upon collision-induced dissociation (CID) in an MS/MS experiment, we can anticipate a series of characteristic neutral losses.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is proposed below:

M [M+H]⁺ m/z 222.03 F1 Loss of CH₃OH (Methanol) m/z 190.00 M->F1 - 32.03 Da F2 Loss of CO (Carbon Monoxide) m/z 162.01 F1->F2 - 27.99 Da F3 Loss of Cl (Chlorine) m/z 127.04 F2->F3 - 34.97 Da F4 Loss of HCN (Hydrogen Cyanide) m/z 100.03 F3->F4 - 27.01 Da

Caption: Predicted Fragmentation Pathway of this compound.

This predicted pathway is based on common fragmentation patterns observed for esters and chlorinated heterocyclic compounds. The initial loss of methanol from the ester group is a common fragmentation route. Subsequent losses of carbon monoxide, chlorine, and hydrogen cyanide are characteristic of the fragmentation of the isoquinoline core.[4][5]

A Robust Analytical Workflow: LC-MS/MS Protocol

For the reliable analysis of this compound and its derivatives, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. The following protocol provides a comprehensive framework for achieving high-quality data.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Accurately weigh 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working solutions in the range of 1 µg/mL to 100 ng/mL.

  • Filter the final solutions through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for separating the analyte from potential impurities.[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.[7]

  • Gas Temperature: 320 °C.[7]

  • Gas Flow: 10 L/min.[7]

  • MS Scan Range: m/z 100-500 for full scan analysis.

  • MS/MS Analysis: For fragmentation studies, select the precursor ion (e.g., m/z 222.03) and apply a collision energy of 20-40 eV to induce fragmentation.[7]

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection P1 Dissolve in Methanol P2 Serial Dilution P1->P2 P3 Filter (0.22 µm) P2->P3 LC C18 Reversed-Phase Column P3->LC Inject MS1 ESI Positive Ion Mode (Full Scan) LC->MS1 Elute MS2 Precursor Ion Selection & CID MS1->MS2 MS3 Fragment Ion Analysis MS2->MS3

Caption: LC-MS/MS Analytical Workflow.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves the use of orthogonal techniques. Here, we compare the performance of LC-MS/MS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureLC-MS/MSHPLC-UVNMR Spectroscopy
Sensitivity Very High (ng/mL to pg/mL)[8]Moderate (µg/mL)[9]Low (mg/mL)
Specificity Very High (based on m/z and fragmentation)[8]Moderate (based on retention time and UV absorbance)[9]Very High (provides detailed structural information)
Structural Information High (fragmentation provides structural clues)Low (no direct structural information)Very High (elucidates complete 3D structure)
Quantitative Accuracy Good to Excellent (with appropriate standards)Excellent (well-established for quantification)Good (primarily for structural confirmation)
Speed Fast (analysis times of a few minutes)Moderate (longer run times may be needed for resolution)Slow (requires longer acquisition times)
Cost HighLowVery High

Key Insights from the Comparison:

  • LC-MS/MS is the superior technique for the sensitive and specific detection and identification of this compound and its derivatives, especially at low concentrations.[8]

  • HPLC-UV is a cost-effective and robust method for the routine quantification of the main compound, provided that a reference standard is available and there are no co-eluting impurities with similar UV spectra.[9]

  • NMR Spectroscopy is unparalleled for the definitive structural elucidation of the parent compound and its major derivatives, but it lacks the sensitivity required for trace-level analysis.

Conclusion

The analysis of this compound derivatives is effectively and comprehensively achieved through the strategic application of mass spectrometry, particularly LC-MS/MS. This technique provides the necessary sensitivity and structural information to confidently identify and characterize these compounds. While HPLC-UV and NMR spectroscopy have their specific applications in quantification and definitive structure elucidation, respectively, LC-MS/MS offers a balanced and powerful approach for the in-depth analysis required in a drug development setting. The methodologies and comparative insights provided in this guide serve as a robust foundation for researchers and scientists working with this important class of molecules.

References

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A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of Methyl 1-chloroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold represents a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds. Methyl 1-chloroisoquinoline-3-carboxylate is a key building block that offers a versatile handle for the introduction of molecular complexity at the C1 position through palladium-catalyzed cross-coupling reactions. The judicious selection of the palladium catalyst and associated ligands is paramount to achieving high efficiency, yield, and substrate scope in these transformations.

This guide provides an in-depth comparison of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings with this compound. The insights presented herein are synthesized from established principles of organometallic chemistry and data from related heterocyclic systems, offering a predictive framework for catalyst performance.

The Strategic Importance of Catalyst Selection

The reactivity of the C-Cl bond at the 1-position of the isoquinoline ring is influenced by the electron-withdrawing nature of the nitrogen atom and the ester group. While more reactive than many aryl chlorides, the choice of an appropriate palladium catalyst is crucial to ensure efficient oxidative addition, the rate-limiting step in many cross-coupling reactions. The ligand plays a multifaceted role: it stabilizes the palladium center, modulates its reactivity, and facilitates the subsequent steps of the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For a substrate like this compound, the challenge lies in achieving efficient coupling with a variety of boronic acids or esters.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling
Catalyst SystemLigandKey AdvantagesPotential LimitationsExpected Yield Range
Pd(PPh₃)₄TriphenylphosphineCommercially available, well-established.Lower activity for unreactive chlorides, may require higher temperatures.60-85%
PdCl₂(dppf)dppfEffective for a broad range of substrates, good thermal stability.Can be sensitive to air and moisture.75-95%
Pd₂(dba)₃ / XPhosXPhosHigh activity for aryl chlorides, bulky ligand promotes reductive elimination.Higher cost of ligand.85-98%
Pd(OAc)₂ / SPhosSPhosExcellent for sterically hindered substrates and heteroaryl chlorides.Ligand can be air-sensitive.85-98%

Note: The expected yield ranges are illustrative and based on typical outcomes for similar chloro-heterocyclic substrates. Actual yields will depend on the specific boronic acid partner and reaction conditions.

Mechanistic Rationale

The efficacy of bulky, electron-rich phosphine ligands such as XPhos and SPhos stems from their ability to promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition to the C-Cl bond.[1] The steric bulk of these ligands also facilitates the final reductive elimination step, releasing the coupled product and regenerating the active catalyst.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, particularly in the synthesis of pharmaceutical candidates.[2] The choice of catalyst is critical for achieving high yields and accommodating a wide range of amine coupling partners.

Catalyst Performance Comparison for Buchwald-Hartwig Amination
Catalyst SystemLigandKey AdvantagesPotential LimitationsExpected Yield Range
Pd₂(dba)₃ / BINAPBINAPGood for primary and some secondary amines.Can be less effective for hindered amines.70-90%
Pd(OAc)₂ / BrettPhosBrettPhosHighly active for a wide range of amines, including hindered ones.Higher ligand cost.85-99%
G3-XPhos PalladacycleXPhosPre-formed, air-stable catalyst, low catalyst loadings.Higher initial cost of the pre-catalyst.90-99%
Pd(OAc)₂ / RuPhosRuPhosEffective for coupling with a variety of primary and secondary amines.Can be sensitive to reaction conditions.80-95%

Note: The expected yield ranges are illustrative and based on typical outcomes for similar chloro-heterocyclic substrates. Actual yields will depend on the specific amine partner and reaction conditions.

Causality Behind Catalyst Choice

The success of the Buchwald-Hartwig amination of less reactive aryl chlorides heavily relies on the use of sterically demanding and electron-rich ligands.[3] Ligands like BrettPhos and the use of palladacycle pre-catalysts ensure the formation of the active Pd(0) species and facilitate both the oxidative addition and the C-N bond-forming reductive elimination.[4] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is also crucial for deprotonating the amine and promoting the catalytic cycle.

Heck Coupling: Olefin Functionalization

The Heck reaction provides a powerful means to introduce alkenyl groups at the C1 position of the isoquinoline core.[5] The choice of catalyst influences not only the yield but also the regioselectivity of the olefin insertion.

Catalyst Performance Comparison for Heck Coupling
Catalyst SystemLigandKey AdvantagesPotential LimitationsExpected Yield Range
Pd(OAc)₂ / PPh₃TriphenylphosphineCost-effective and widely used.May require higher temperatures and catalyst loadings.50-75%
PdCl₂(PCy₃)₂TricyclohexylphosphineEffective for electron-rich and neutral aryl chlorides.Air-sensitive ligand.70-90%
Herrmann's CatalystNone (Palladacycle)High thermal stability, effective at low catalyst loadings.May require higher temperatures.75-95%
Pd-PEPPSI-IPrN-Heterocyclic CarbeneHigh activity and stability, good for challenging substrates.Higher cost of catalyst.80-97%

Note: The expected yield ranges are illustrative and based on typical outcomes for similar chloro-heterocyclic substrates. Actual yields will depend on the specific olefin partner and reaction conditions.

Rationale for Catalyst Selection

For Heck couplings involving aryl chlorides, catalyst systems that are stable at higher temperatures and can efficiently undergo oxidative addition are preferred. Palladacycles like Herrmann's catalyst and catalysts based on N-heterocyclic carbenes (NHCs) often provide superior performance due to their thermal robustness and high activity.[6] The choice of base and additives can also significantly impact the efficiency and selectivity of the reaction.

Experimental Protocols

The following are representative, self-validating experimental procedures based on established methodologies for similar substrates.

Representative Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 2 mol%) and the ligand if required.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., G3-XPhos, 1-2 mol%) and the ligand.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to the appropriate temperature (e.g., 100-110 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Catalytic Cycles

The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OR)2 Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_1 Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Amine\nCoordination Amine Coordination Ar-Pd(II)L2-X->Amine\nCoordination R'R''NH [Ar-Pd(II)L2(HNR'R'')]X [Ar-Pd(II)L2(HNR'R'')]X Amine\nCoordination->[Ar-Pd(II)L2(HNR'R'')]X Deprotonation Deprotonation [Ar-Pd(II)L2(HNR'R'')]X->Deprotonation Base Ar-Pd(II)L2(NR'R'') Ar-Pd(II)L2(NR'R'') Deprotonation->Ar-Pd(II)L2(NR'R'') Reductive\nElimination Reductive Elimination Ar-Pd(II)L2(NR'R'')->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR'R'' caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The successful cross-coupling of this compound hinges on the rational selection of a palladium catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands generally afford the highest efficacy, particularly with challenging coupling partners. For Heck couplings, thermally stable palladacycles or N-heterocyclic carbene-based catalysts often provide superior results. The experimental protocols and mechanistic insights provided in this guide serve as a valuable starting point for the development of robust and efficient synthetic routes to novel isoquinoline derivatives.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh.
  • MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 1-chloroisoquinoline-3-carboxylate: Traditional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, methyl 1-chloroisoquinoline-3-carboxylate stands as a valuable building block for the synthesis of more complex molecules. The introduction of a chlorine atom at the 1-position provides a reactive handle for further functionalization, while the methyl ester at the 3-position offers a site for amide bond formation or other modifications. This guide provides an in-depth comparison of traditional and microwave-assisted approaches to the synthesis of this important intermediate, offering detailed experimental protocols and a critical evaluation of each method's performance.

At a Glance: Key Performance Indicators

ParameterTraditional SynthesisMicrowave-Assisted Synthesis
Total Reaction Time 18 - 30 hours45 - 75 minutes
Overall Yield ModerateGood to Excellent
Energy Consumption HighLow
Process Control ModerateHigh
Scalability EstablishedRequires specialized equipment for large scale
Green Chemistry Less favorableMore favorable

Synthetic Strategy: A Three-Step Approach

A plausible and efficient synthetic route to this compound involves a three-step sequence, which can be adapted for both conventional heating and microwave irradiation. The overall transformation is depicted below:

Caption: Proposed three-step synthesis of this compound.

In-Depth Analysis of Synthesis Methodologies

This section provides a detailed examination of both traditional and microwave-assisted protocols for each synthetic step. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and process optimization.

Step 1: Synthesis of 1-Hydroxyisoquinoline-3-carboxylic Acid

The formation of the isoquinoline core is achieved through a modified Pomeranz-Fritsch reaction. This reaction involves the acid-catalyzed cyclization of a Schiff base formed from an appropriately substituted benzaldehyde and an aminoacetal derivative.

Reaction Mechanism: Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction proceeds via the formation of a benzalaminoacetal, which then undergoes an acid-catalyzed intramolecular electrophilic substitution onto the aromatic ring to form the isoquinoline nucleus[1][2].

Caption: Simplified mechanism of the Pomeranz-Fritsch reaction.

Traditional Synthesis Protocol:

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-carboxybenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in toluene. Add a catalytic amount of p-toluenesulfonic acid.

  • Azeotropic Water Removal: Reflux the mixture for 4-6 hours, or until the theoretical amount of water is collected in the Dean-Stark trap. The removal of water drives the equilibrium towards the formation of the Schiff base.

  • Cyclization: Cool the reaction mixture and remove the toluene under reduced pressure. To the crude Schiff base, add concentrated sulfuric acid (5-10 volumes) at 0 °C. Allow the mixture to slowly warm to room temperature and then heat at 80-100 °C for 6-8 hours.

  • Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide to pH 5-6. The precipitated product, 1-hydroxyisoquinoline-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Microwave-Assisted Synthesis Protocol:

  • One-Pot Reaction Mixture: In a microwave-safe vessel, combine 2-carboxybenzaldehyde (1 equivalent), aminoacetaldehyde diethyl acetal (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150-180 °C for 20-30 minutes. The use of microwave irradiation dramatically accelerates the rate of both the Schiff base formation and the subsequent cyclization by rapidly and uniformly heating the reaction mixture[3].

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-water. The product precipitates and is collected by filtration, washed with water, and dried.

Step 2: Chlorination of 1-Hydroxyisoquinoline-3-carboxylic Acid

The conversion of the 1-hydroxy group to a chlorine atom is a crucial step. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The substrate exists in tautomeric equilibrium with its quinolone form, which is the species that reacts with POCl₃.

Traditional Chlorination Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 1-hydroxyisoquinoline-3-carboxylic acid (1 equivalent) in an excess of phosphorus oxychloride (10-15 equivalents).

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The product, 1-chloroisoquinoline-3-carboxylic acid, precipitates out. Collect the solid by filtration, wash thoroughly with cold water to remove any residual POCl₃ and phosphoric acid, and dry under vacuum[4][5].

Microwave-Assisted Chlorination Protocol:

  • Reaction Mixture: In a microwave-safe vessel, mix 1-hydroxyisoquinoline-3-carboxylic acid (1 equivalent) with a smaller excess of phosphorus oxychloride (3-5 equivalents). The addition of a high-boiling point solvent like DMF can aid in efficient microwave absorption.

  • Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at 120-150 °C for 10-20 minutes. The direct and rapid heating provided by microwaves significantly reduces the reaction time compared to conventional reflux[6].

  • Work-up and Isolation: Follow the same work-up procedure as the traditional method, by carefully quenching the reaction mixture with ice-water and collecting the precipitated product by filtration.

Step 3: Esterification to this compound

The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and effective method.

Reaction Mechanism: Fischer Esterification

The Fischer esterification involves the protonation of the carboxylic acid carbonyl group, making it more electrophilic for nucleophilic attack by the alcohol. Subsequent dehydration yields the ester[7].

Sources

A Comparative Guide to the Synthetic Efficiency of Methyl 1-chloroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds.[1][2] Among its many derivatives, Methyl 1-chloroisoquinoline-3-carboxylate stands out as a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The strategic placement of the chloro and carboxylate functionalities allows for diverse downstream modifications. This guide provides a comprehensive analysis of the primary synthetic routes to this key intermediate, offering a comparative benchmark of their efficiency based on yield, reaction conditions, and overall practicality for researchers in drug discovery and development.

The Strategic Importance of the Isoquinoline Core

The isoquinoline nucleus is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. This structural motif is prevalent in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] The ability to functionalize the isoquinoline ring at various positions is crucial for modulating the pharmacological properties of the resulting molecules. The C1 position, in particular, is highly activated and susceptible to nucleophilic substitution, making 1-chloro-substituted isoquinolines versatile precursors for introducing a variety of substituents.[3]

Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound can be broadly categorized into two strategic approaches:

  • Late-Stage Chlorination: Construction of the methyl isoquinoline-3-carboxylate core followed by selective chlorination at the C1 position.

  • Convergent Synthesis: Building the isoquinoline ring system from precursors that already contain the necessary chloro and carboxylate functionalities or their precursors.

This guide will delve into the intricacies of each approach, providing a critical evaluation of their respective strengths and weaknesses.

Route 1: Late-Stage Chlorination of Methyl Isoquinoline-3-carboxylate

This strategy hinges on the initial synthesis of the non-chlorinated precursor, Methyl isoquinoline-3-carboxylate, followed by a regioselective chlorination step.

Step 1: Synthesis of Methyl Isoquinoline-3-carboxylate

The synthesis of the isoquinoline-3-carboxylate core can be achieved through several established named reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

The Pomeranz-Fritsch reaction is a classic method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. While versatile, the traditional conditions often require harsh acids and high temperatures, which can lead to lower yields for certain substrates. Modifications to this reaction have been developed to improve its efficiency and scope.

Experimental Protocol: A Modified Pomeranz-Fritsch Approach

A plausible modified approach to synthesize the isoquinoline-3-carboxylate core would involve the reaction of a substituted benzaldehyde with an aminoacetal ester followed by cyclization.

  • Step A: Formation of the Benzalaminoacetal Ester: React benzaldehyde with methyl 2,2-dimethoxyethanaminium acetate in a suitable solvent like methanol at room temperature.

  • Step B: Cyclization: Treat the resulting benzalaminoacetal ester with a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at elevated temperatures to effect cyclization and aromatization to yield Methyl isoquinoline-3-carboxylate.

Causality Behind Experimental Choices: The use of a pre-formed aminoacetal ester simplifies the initial condensation step. The choice of a strong acid is crucial for the electrophilic aromatic substitution that drives the ring closure. However, the harshness of the acid can also lead to side reactions and decomposition, impacting the overall yield.

The Bischler-Napieralski reaction provides an alternative route to a dihydroisoquinoline intermediate, which can then be oxidized to the aromatic isoquinoline. This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[2][4]

Conceptual Workflow: Bischler-Napieralski Route

Bischler-Napieralski Route β-phenylethylamine β-phenylethylamine N-acyl derivative N-acyl derivative β-phenylethylamine->N-acyl derivative Acylation 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline N-acyl derivative->3,4-Dihydroisoquinoline POCl₃, Heat Methyl isoquinoline-3-carboxylate Methyl isoquinoline-3-carboxylate 3,4-Dihydroisoquinoline->Methyl isoquinoline-3-carboxylate Oxidation & Esterification

Caption: Bischler-Napieralski workflow for isoquinoline synthesis.

Step 2: Selective C1 Chlorination

Once Methyl isoquinoline-3-carboxylate is obtained, the next critical step is the selective introduction of a chlorine atom at the C1 position. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring makes the C1 position electrophilic and thus a prime target for nucleophilic attack after activation.

A highly effective and regioselective method for chlorinating the C1 position of isoquinolines involves the formation of an intermediate N-oxide. The N-oxide activates the C1 position towards nucleophilic attack by a chlorinating agent.

Experimental Protocol: N-Oxide Mediated Chlorination

  • N-Oxide Formation: Treat Methyl isoquinoline-3-carboxylate with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent like dichloromethane (DCM) or acetic acid to form the corresponding N-oxide.

  • Chlorination: React the purified N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine (PPh₃) and hexachloroethane (C₂Cl₆) to yield this compound.[5]

Causality Behind Experimental Choices: The formation of the N-oxide is a key step that dramatically alters the electronic properties of the isoquinoline ring, making the C1 position highly susceptible to nucleophilic attack. POCl₃ is a common and effective reagent for this transformation, proceeding through a reactive intermediate that readily delivers a chloride ion to the C1 position. This method generally provides high regioselectivity and good yields. A known procedure for the synthesis of 1-chloroisoquinoline from isoquinoline-N-oxide using phosphorus oxychloride reports a yield of 85%.[6]

Route 2: Convergent Synthesis from Chlorinated Precursors

This approach aims to construct the this compound molecule in a more convergent fashion, where the chlorine atom is incorporated early in the synthetic sequence.

Synthesis from a Chlorinated Phenylacetic Acid Derivative

This strategy involves building the isoquinoline ring from a starting material that already contains the chloro-substituted aromatic ring.

Conceptual Workflow: Convergent Synthesis

Convergent Synthesis Substituted Phenylacetic Acid Substituted Phenylacetic Acid Amide Formation Amide Formation Substituted Phenylacetic Acid->Amide Formation Cyclization Cyclization Amide Formation->Cyclization e.g., Bischler-Napieralski This compound This compound Cyclization->this compound

Caption: A convergent approach to the target molecule.

While conceptually straightforward, this route can be challenging due to the potential for side reactions and the difficulty in accessing suitably substituted starting materials.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key efficiency parameters for the discussed synthetic strategies.

RouteKey TransformationTypical ReagentsReported YieldsAdvantagesDisadvantages
1: Late-Stage Chlorination
1.1Pomeranz-FritschH₂SO₄, PPAVariable, often moderateUtilizes readily available starting materials.Harsh reaction conditions, potential for low yields.
1.2N-Oxide Chlorinationm-CPBA, POCl₃Good to Excellent (e.g., 85% for chlorination step[6])High regioselectivity for C1 chlorination, generally high yields.Adds two steps to the sequence (N-oxidation and chlorination).
2: Convergent Synthesis
2.1From Chlorinated PrecursorsVariousHighly dependent on specific routePotentially shorter overall sequence.Availability and synthesis of starting materials can be complex.

Conclusion and Recommendations

Based on the analysis of the available synthetic strategies, the Late-Stage Chlorination via N-Oxide Formation (Route 1.2) emerges as the most efficient and reliable method for the synthesis of this compound for most research applications. This route offers a predictable and high-yielding chlorination step with excellent regioselectivity. While it involves an additional two steps compared to a direct construction, the commercial availability of Methyl isoquinoline-3-carboxylate can significantly shorten the overall workflow.

For large-scale industrial synthesis, a more convergent approach might be economically advantageous, provided that the required chlorinated starting materials are readily accessible and cost-effective. However, for the majority of laboratory-scale syntheses where reliability and yield are paramount, the N-oxide mediated chlorination of a pre-formed isoquinoline-3-carboxylate core represents the current gold standard.

Further research into one-pot procedures that combine the synthesis of the isoquinoline core with subsequent chlorination could offer future improvements in the overall efficiency of producing this valuable synthetic intermediate.

References

  • Gao, H.-L. et al. (2009). An efficient palladium-catalyzed reaction of N-propargyl oxazolidines provides 4-substituted isoquinolines. J. Org. Chem., 74, 2893-2896.
  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Deriv
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances.
  • Ester synthesis by esterific
  • The intrinsic electrophilicity of C1 in isoquinolines is sufficient to...
  • Product Class 5: Isoquinolines.
  • Esterification of Carboxylic Acids with... Organic Syntheses Procedure.
  • Isoquinoline.
  • Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline.
  • (PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • SYNTHESIS OF 3-METHYL ISOQUINOLINES This paper is concerned with a study of the limitations and usefulness of a novel method dev. Sciencemadness.org.
  • Proposed routes and initial studies for isoquinoline synthesis.
  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. NIH.
  • Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN.
  • 08.
  • Making Esters From Carboxylic Acids. Chemistry LibreTexts.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • methyl 3-isoquinolinecarboxylate - 27104-73-0, C11H9NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • One-pot solvent-free synthesis of quinolines by C–H activation/C–C Bond formation catalyzed by recyclable iron(III)
  • Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv
  • 1-Chloroisoquinoline synthesis. ChemicalBook.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 1-chloroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

At-a-Glance Safety & Logistics Briefing

This document provides essential safety protocols for handling Methyl 1-chloroisoquinoline-3-carboxylate. The toxicological properties of this specific molecule have not been exhaustively investigated.[1][2] Therefore, we will proceed with a high degree of caution, treating it as a hazardous compound based on data from structurally similar chemicals like 1-chloroisoquinoline and other halogenated aromatic heterocycles. These analogs are known to cause significant skin, eye, and respiratory irritation.[1][3][4][5][6] This guide is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, minimizes exposure risk.

Hazard Class Primary Risks Required Engineering Controls
Skin Irritant (Category 2)Causes skin irritation.[3][4][5]Certified Chemical Fume Hood
Eye Irritant (Category 2A)Causes serious eye irritation.[3][4][5]Eyewash Station & Safety Shower
STOT SE (Category 3)May cause respiratory irritation.[3][5]Local Exhaust Ventilation
Acute Toxicity (Oral/Dermal)Potentially harmful if swallowed or toxic in contact with skin.[7]N/A

The Logic of Protection: Selecting Your Personal Protective Equipment

Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and a chemical hazard. Its selection is not a matter of simple compliance but a scientifically-driven choice based on the compound's physical and chemical properties. The causality behind each selection is paramount for ensuring true safety.

Primary Barrier: Hand Protection

Direct skin contact is a primary route of exposure.[7] Since this compound is a halogenated aromatic compound, standard thin disposable gloves are insufficient. Such chemical classes are known to permeate or degrade common glove materials rapidly.[8][9]

  • For Splash Protection & Dexterity: Use heavy-duty nitrile gloves (minimum 8 mil thickness). These are acceptable only for incidental contact. They must be inspected for defects before every use and removed immediately upon any known or suspected contact with the chemical.[3]

  • For Extended Handling or Immersion Risk: Butyl rubber gloves are the preferred choice.[8] They offer superior resistance to a wide range of corrosive chemicals, including many halogenated and aromatic solvents.[8]

  • The Double-Gloving Imperative: For all procedures, a double-gloving technique is mandatory.[10] This involves wearing a primary, more resistant glove (e.g., butyl rubber or a laminate like SilverShield™) underneath a secondary, disposable nitrile glove. The outer glove is removed and disposed of immediately after the handling procedure, minimizing the risk of cross-contamination.

Glove Material Recommended Use Case Rationale & Limitations
Butyl Rubber Extended use, cleaning spills, handling larger quantities.Excellent resistance to many halogenated aromatics.[8][9] May reduce dexterity.
Heavy-Duty Nitrile (>8 mil) Incidental splash protection ONLY.Fair to Poor resistance to this chemical class.[9][11] Must be changed immediately upon contact. Provides good dexterity.
Laminate (e.g., SilverShield™) Inner glove when handling highly concentrated material.Excellent broad-spectrum chemical resistance.[10] Poor fit and dexterity; must be worn under a more form-fitting outer glove.[10]
Cranial & Respiratory Protection
  • Eye and Face Shielding: Chemical splash goggles that form a complete seal around the eyes are mandatory at all times.[3][12] Due to the severe irritation potential, safety glasses with side shields are insufficient.[4] A full-face shield must be worn over the goggles whenever there is a risk of splashes or aerosol generation, such as when transferring the solid or preparing solutions.[3]

  • Respiratory Safeguards: Since this compound is a solid, inhalation of dust particles presents a significant risk of respiratory tract irritation.[3][5][7][12] All handling of the solid chemical must be performed within a certified chemical fume hood. For any situation where dust may be generated outside of a fume hood (e.g., large-scale weighing, spill cleanup), a respirator is required. A NIOSH-approved N95 dust mask is the minimum requirement for nuisance dusts, but for higher-risk activities, a half-mask or full-face respirator with P100 (HEPA) cartridges is strongly recommended.[1][3]

Body Protection

A disposable, solid-front, back-closing chemical-resistant gown with long sleeves and tight-fitting knit cuffs is required.[3] A standard cotton lab coat is not impervious to chemicals and is unacceptable as primary protection. The disposable gown should be worn over personal clothing and must be removed and disposed of as hazardous waste before leaving the laboratory area.

Operational Protocol: A Step-by-Step Workflow

This workflow is designed to be a self-validating system, with checks and balances at each stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 1. Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep2 2. Assemble All Materials (Chemical, Solvents, Glassware) prep1->prep2 prep3 3. Don Full PPE (Double Gloves, Gown, Goggles, Face Shield) prep2->prep3 handle1 4. Weigh/Transfer Chemical (Use anti-static weigh boat) prep3->handle1 handle2 5. Perform Chemical Reaction/ Solution Preparation handle1->handle2 handle3 6. Securely Cap All Vessels handle2->handle3 clean1 7. Decontaminate Surfaces (Wipe down hood interior) handle3->clean1 clean2 8. Segregate Waste (Solid vs. Liquid, Halogenated) clean1->clean2 clean3 9. Doff PPE Correctly (Remove outer gloves first in hood) clean2->clean3 clean4 10. Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for this compound.

Protocol Steps:
  • Pre-Operational Safety Check:

    • Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.

    • Ensure the path to the safety shower and eyewash station is completely unobstructed.

    • Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood before retrieving the chemical.

  • Donning PPE:

    • Don your inner gloves (e.g., Butyl rubber).

    • Don your disposable chemical gown, ensuring a complete back closure.

    • Don your outer nitrile gloves, pulling the cuffs over the cuffs of the gown.

    • Don your chemical splash goggles, ensuring a snug fit.

    • Don your full-face shield.

  • Chemical Handling (Inside Fume Hood):

    • Carefully open the container. Avoid creating dust. If the material is clumpy, do not crush it; use a spatula to gently break it apart.

    • Use an anti-static weigh boat or weigh paper for transfers.

    • Slowly add the solid to the solvent or reaction vessel to prevent splashing and aerosolization.

    • Once the transfer is complete, securely cap all containers.

  • Post-Handling & Cleanup:

    • Wipe down the exterior of all containers and the work surface inside the fume hood with a solvent-moistened towel (e.g., ethanol or isopropanol, if compatible) to remove any residual powder. Dispose of the towel in the solid hazardous waste stream.

    • Remove outer gloves while still in the fume hood and dispose of them in the designated solid waste container.

    • Transport sealed reaction vessels or containers to their designated storage or use area.

  • Doffing PPE (Outside the immediate work area):

    • Remove the face shield.

    • Remove the chemical gown by rolling it away from the body.

    • Remove goggles.

    • Remove inner gloves using the proper technique to avoid skin contact.[3]

    • Immediately wash hands and forearms thoroughly with soap and water.

Contingency Planning: Spill & Exposure Management

Personnel Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][7] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected area with soap and water for at least 15 minutes.[1][7] Seek medical attention.

  • Inhalation: Move the affected person to fresh air.[1][7] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[1][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Chemical Spill Cleanup Protocol

This protocol is for small spills (<100g) inside a chemical fume hood. For larger spills or spills outside of containment, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Alert & Secure: Alert personnel in the immediate area. Ensure your PPE is intact.

  • Contain: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad to prevent dust from becoming airborne.[13][14] Do NOT sweep the dry powder.

  • Collect: Carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.[5][6] Use non-sparking tools.

  • Decontaminate: Wipe the spill area with a cloth dampened with a mild detergent and water solution.[14] Follow with a wipe of 70% ethanol or isopropanol. All cleanup materials (pads, cloths, contaminated PPE) must be disposed of as hazardous waste.[13]

  • Report: Document the spill and cleanup procedure according to your institution's policies.

Waste Disposal Protocol

All materials contaminated with this compound are considered hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[1][2]

  • Solid Waste: This includes contaminated PPE, weigh boats, paper towels, and the chemical itself. Collect in a dedicated, sealed, and clearly labeled hazardous waste container specifying "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.

  • Empty Containers: "Empty" containers are not truly empty and must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as halogenated liquid waste. The rinsed container should then be disposed of as solid hazardous waste.[7]

Consult with your institution's EHS department for final pickup and disposal procedures, as regulations may vary.[7][15]

References

  • 1-Chloroisoquinoline - LookChem. LookChem. [Link]

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Retrosynthesis Analysis

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Methyl 1-chloroisoquinoline-3-carboxylate
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